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4-Methoxypyrazolo[1,5-a]pyridine Documentation Hub

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  • Product: 4-Methoxypyrazolo[1,5-a]pyridine
  • CAS: 1251715-47-5

Core Science & Biosynthesis

Foundational

Advanced Structural Analysis and Characterization of 4-Methoxypyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

Executive Summary and Pharmacological Context The pyrazolo[1,5-a]pyridine fused bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for indoles, azaindoles, and py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Context

The pyrazolo[1,5-a]pyridine fused bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for indoles, azaindoles, and pyrazolo-pyrimidines[1]. The introduction of a methoxy group at the C4 position—creating the 4-methoxypyrazolo[1,5-a]pyridine core—profoundly alters the electronic landscape and steric profile of the molecule. This specific substitution pattern is highly sought after in the development of targeted therapeutics, including PDK1 inhibitors (e.g., 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) for oncology, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[2][3].

This technical guide provides an authoritative, step-by-step framework for the structural elucidation of 4-methoxypyrazolo[1,5-a]pyridine derivatives. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT), researchers can confidently resolve the complex regiochemical challenges inherent in synthesizing these heterocycles.

The Regiochemical Challenge: 4-Methoxy vs. 6-Methoxy Isomers

The synthesis of pyrazolo[1,5-a]pyridines typically involves the N-amination of substituted pyridines followed by a [3+2] cycloaddition with alkynes or enaminones[3]. When utilizing 3-methoxypyridine as a starting material, the cycloaddition inherently produces a mixture of two regioisomers: the 4-methoxy and 6-methoxy derivatives[3].

The Causality of Analytical Choice: 1D


H NMR alone is often insufficient to definitively distinguish between the 4- and 6-positions due to overlapping aromatic signals and similar electronic environments. Therefore, a self-validating system utilizing 2D NMR (specifically HMBC and NOESY) is mandatory to map the connectivity of the methoxy group relative to the bridgehead nitrogen (N1) and the pyrazole protons.

RegioisomerWorkflow Start Synthesis: [3+2] Cycloaddition of 3-Methoxypyridine Mixture Regioisomer Mixture (4-Methoxy & 6-Methoxy) Start->Mixture Chromatography Chromatographic Separation Mixture->Chromatography NMR1D 1D 1H & 13C NMR (Initial Profiling) Chromatography->NMR1D NMR2D 2D HMBC & NOESY (Spatial & Bond Connectivity) NMR1D->NMR2D Insufficient Resolution Confirm4 Confirmed 4-Methoxy Isomer NMR2D->Confirm4 HMBC: C4 to H5/H3 Confirm6 Confirmed 6-Methoxy Isomer NMR2D->Confirm6 HMBC: C6 to H5/H7

Workflow for resolving 4-methoxy vs. 6-methoxy pyrazolo[1,5-a]pyridine regioisomers.

Nuclear Magnetic Resonance (NMR) Elucidation

To establish absolute regiochemistry, the following rigorous NMR protocol must be executed.

Step-by-Step 2D NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    , depending on solubility. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  • 1D Acquisition: Acquire a standard

    
    H spectrum (400 or 600 MHz) and a 
    
    
    
    C{1H} decoupled spectrum (100 or 151 MHz) to identify the methoxy protons (~3.8–4.1 ppm) and the methoxy carbon (~55–57 ppm)[4].
  • HSQC (Heteronuclear Single Quantum Coherence): Run a

    
    H-
    
    
    
    C HSQC experiment to correlate all attached protons to their respective carbons, isolating the unprotonated bridgehead and substituted carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step: Set the long-range coupling constant (

    
    ) to 8 Hz.
    
    • Analysis: In the 4-methoxy isomer, the methoxy protons (

      
      ) will show a strong 
      
      
      
      correlation to the C4 aromatic carbon. Crucially, the C4 carbon will show correlations to H5, but not to H7. In contrast, the 6-methoxy isomer will show correlations from C6 to H7 (the proton adjacent to the bridgehead nitrogen).
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Look for spatial cross-peaks between the methoxy protons and the adjacent aromatic protons (H5 for the 4-methoxy isomer; H5 and H7 for the 6-methoxy isomer).

Quantitative NMR Data Summary

The table below summarizes the typical chemical shift ranges for the core atoms of the 4-methoxypyrazolo[1,5-a]pyridine scaffold, synthesized from recent literature data[3][4].

Nucleus / PositionTypical

H Shift (ppm)
Typical

C Shift (ppm)
Multiplicity / Coupling (

H)
Diagnostic Feature

(Methoxy)
3.85 – 4.1055.0 – 57.0Singlet (3H)Strong HMBC to C4
C4 (Substituted) -150.0 – 160.0-Downfield shifted due to oxygen
H2 (Pyrazole) 8.10 – 8.35140.0 – 146.0Singlet / DoubletHighly deshielded
H7 (Pyridine ring) 8.30 – 8.60125.0 – 130.0Doublet (

Hz)
Adjacent to bridgehead N
Bridgehead N-C -134.0 – 140.0-Quaternary, identified via HMBC

X-Ray Crystallography and 3D Conformation

While NMR confirms connectivity, X-ray crystallography is paramount for understanding the 3D topology required for target engagement. Pyrazolo[1,5-a]pyridines are characterized by a highly planar fused bicyclic system. This planarity allows them to intercalate or fit deeply into the narrow, hydrophobic ATP-binding pockets of kinases like CDK2 and PDK1[5].

The Causality of Conformation: The methoxy group at C4 introduces a steric bulk that forces a specific orientation of the molecule within a kinase active site. Crystallographic analysis often reveals a "donor–acceptor–donor" interaction motif where the nitrogens of the pyrazolo-pyridine core form critical hydrogen bonds with the hinge region backbone (e.g., Leu83 and Glu81 in CDK2)[5].

Single-Crystal Diffraction Protocol
  • Crystal Growth: Utilize the vapor diffusion or slow evaporation method. Dissolve the compound in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane) and allow a non-polar anti-solvent (e.g., hexane) to slowly diffuse at 4 °C over 3–7 days.

  • Mounting: Select a single crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to a diffractometer equipped with a cold stream (100 K) to minimize thermal vibration.

  • Data Collection & Solution: Collect diffraction data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).
  • Validation: Ensure the final

    
     value is < 0.05. Verify that the C-C bond lengths within the fused rings are between 1.35–1.42 Å, and C-N bonds are between 1.32–1.38 Å, confirming the delocalized 
    
    
    
    -electron system[6].

Density Functional Theory (DFT) & Electronic Profiling

To correlate the physical structure with pharmacological reactivity, computational analysis via DFT is employed.

The Causality of Electronic Profiling: The electron-donating nature of the 4-methoxy group alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and can predict how the molecule will undergo further functionalization (e.g., electrophilic halogenation at the C3 position to yield 3-bromo derivatives)[5][7].

DFTWorkflow Input X-Ray Coordinates (Initial Geometry) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP Molecular Electrostatic Potential (MEP) Map Freq->MEP Docking In Silico Kinase Docking (Predictive Binding) FMO->Docking MEP->Docking

DFT computational workflow for electronic profiling and predictive docking.
DFT Methodology
  • Optimization: Import the .CIF file from X-ray crystallography into a computational suite (e.g., Gaussian 16). Optimize the ground-state geometry using the B3LYP functional and the 6-311G(d,p) basis set[7].

  • Frequency Analysis: Run a frequency calculation at the same level of theory to ensure the absence of imaginary frequencies, confirming the structure is at a true energy minimum.

  • Property Extraction: Calculate the HOMO and LUMO energies. Generate a Molecular Electrostatic Potential (MEP) surface to visualize nucleophilic (red) and electrophilic (blue) regions, which is highly predictive of how the 4-methoxypyrazolo[1,5-a]pyridine will orient within a target protein's binding pocket.

Mass Spectrometry (HRMS) Validation

Finally, High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass and isotopic distribution.

  • Protocol: Utilize Electrospray Ionization (ESI) in positive ion mode. The molecular ion peak

    
     serves as the base for fragmentation analysis. For halogenated derivatives (like 6-bromo-4-methoxypyrazolo[1,5-a]pyridine), the characteristic isotopic patterns (e.g., 1:1 ratio for 
    
    
    
    Br/
    
    
    Br) must be explicitly verified to confirm structural integrity[4][6].

Conclusion

The structural elucidation of 4-methoxypyrazolo[1,5-a]pyridine derivatives requires a holistic, multi-disciplinary approach. By rigorously applying 2D NMR to resolve regiochemistry, X-ray crystallography to confirm 3D planarity, and DFT calculations to map the electronic landscape, drug development professionals can confidently advance these highly potent scaffolds into late-stage preclinical evaluation.

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Letters in Drug Design & Discovery, Bentham Science Publishers URL:[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: PMC (National Institutes of Health) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (National Institutes of Health) URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization Source: DOI / ESI Data URL:[Link]

  • Synthesis, crystal structure, DFT, vibrational properties... of a novel sulfonamide-containing pyrazolo[1,5-a]pyridine derivative Source: ResearchGate URL:[Link]

Sources

Exploratory

4-Methoxypyrazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Therapeutics

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile, privileged pharmacophore in contemporary drug discovery. Specifically, the 4-methoxypyrazolo[1,5-a]pyridine derivative and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile, privileged pharmacophore in contemporary drug discovery. Specifically, the 4-methoxypyrazolo[1,5-a]pyridine derivative and its closely related analogues exhibit profound biological activity across completely distinct therapeutic domains: virology and oncology. By leveraging its rigid, planar framework, this scaffold acts as a precise geometric wedge in allosteric pockets and a potent ATP-mimetic in kinase hinge regions.

This technical guide dissects the dual mechanisms of action of 4-methoxypyrazolo[1,5-a]pyridine derivatives, detailing their role as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT)[1] and as next-generation ATP-competitive inhibitors of the Rearranged during Transfection (RET) kinase[2].

Chemical Foundation and Synthetic Methodology

The unique pharmacological properties of 4-methoxypyrazolo[1,5-a]pyridines stem from their fused bicyclic core, which provides a rigid framework highly amenable to regioselective chemical modifications[3]. The 4-position methoxy group introduces a critical hydrogen-bond acceptor and a hydrophobic anchor, which is essential for target affinity[1].

Standardized Protocol: Synthesis of 4-Methoxypyrazolo[1,5-a]pyridine Derivatives

The synthesis of these derivatives relies on a highly optimized N-amination followed by a 1,3-dipolar cycloaddition. The following protocol outlines the synthesis of ethyl 4-methoxy/6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a common precursor in fragment-based drug discovery[1].

Rationale for Reagent Selection:

  • Aminating Agent: O-(2,4-dinitrophenyl)hydroxylamine (DNPH) is utilized instead of traditional amination reagents because it is significantly more stable, safer to handle, and provides higher conversion efficiencies for electron-deficient pyridines[1].

  • Co-solvent System: A mixture of Acetonitrile (MeCN) and Water (H₂O) (1:1) is used. The inclusion of water is a self-validating choice; it accelerates the reaction by stabilizing the highly polar transition state during N-imine formation[1].

Step-by-Step Workflow:

  • N-Amination: Dissolve 3-methoxy-substituted pyridine (0.45 mmol) and DNPH (0.50 mmol) in a 1:1 mixture of MeCN and H₂O.

  • Incubation: Heat the mixture to 60 °C and stir overnight. The aqueous co-solvent ensures maximum conversion to the N-aminopyridinium intermediate.

  • Cycloaddition: Transfer the unpurified N-aminopyridinium salt to a reaction vessel containing N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 0.68 mmol) as a base and ethyl propiolate (0.50 mmol) as the dipolarophile.

  • Cyclization: Stir the mixture at room temperature overnight to facilitate the 1,3-dipolar cycloaddition.

  • Purification & Separation: Because the 3-substituted pyridine starting material yields a mixture of regioisomers (4-methoxy and 6-methoxy variants), separate the products using silica gel column chromatography. The distinct isomers are then verified using ¹H NMR spectroscopy[1].

Mechanism 1: Allosteric Inhibition of HIV-1 Reverse Transcriptase

In the realm of antiviral therapeutics, 4-methoxypyrazolo[1,5-a]pyridine derivatives have been identified via fragment-based drug discovery (FBDD) as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1].

Unlike traditional NNRTIs that bind directly to the primary NNRTI-binding pocket (NNIBP), these derivatives target a novel, proximal allosteric site known as the NNRTI-Adjacent site [4].

Causality of Binding and Inhibition

The binding of the 4-methoxypyrazolo[1,5-a]pyridine core to the NNRTI-Adjacent site is heavily dependent on the 4-position substitution. The methoxy group projects into a hydrophobic sub-pocket, anchoring the fragment[4]. This binding induces a profound conformational shift in the RT enzyme. By acting as an allosteric wedge, the compound locks the reverse transcriptase into a rigid, non-active state, preventing the flexibility required for the DNA-dependent DNA polymerase (DDDP) activity necessary for viral replication[1].

HIV_RT_Inhibition A 4-Methoxypyrazolo [1,5-a]pyridine B NNRTI-Adjacent Binding Pocket A->B Binds to C Hydrophobic Anchoring B->C 4-Methoxy group D Conformational Locking of RT C->D Induces E Inhibition of Viral DNA Polymerase D->E Results in

Diagram 1: Allosteric inhibition pathway of HIV-1 RT by 4-methoxypyrazolo[1,5-a]pyridine.

Mechanism 2: ATP-Competitive Inhibition of RET Kinase

Beyond virology, substituted pyrazolo[1,5-a]pyridines are highly potent inhibitors of the Rearranged during Transfection (RET) kinase[5]. Aberrant RET signaling, driven by gene fusions (e.g., KIF5B-RET) or point mutations, is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and thyroid cancers[2].

Overcoming Kinase Resistance Mutations

First-generation RET inhibitors often fail due to acquired resistance mutations, specifically the V804M "gatekeeper" mutation and the G810R "solvent-front" mutation, which sterically block drug binding[2].

The pyrazolo[1,5-a]pyridine scaffold overcomes this by acting as a highly efficient ATP-mimetic. The nitrogen atoms within the pyrazolo[1,5-a]pyridine core form critical, enhanced hydrogen bonds with conserved residues in the kinase hinge region—specifically Glu805 and Ala807 [2]. Advanced derivatives (such as tricyclic pyrazolo[1,5-a]pyridines) utilize the 4-position vectors to project into the back pocket of the kinase, bypassing the steric clashes caused by gatekeeper mutations. This effectively blocks the autophosphorylation of RET, subsequently shutting down the downstream Ras-MAPK and PI3K-Akt/mTOR signaling pathways responsible for tumor proliferation[6].

RET_Kinase Ligand GDNF Family Ligands RET Wild-Type / Mutant RET Kinase Ligand->RET Activates (Normal) Pathways Ras-MAPK & PI3K-Akt Pathways Blocked RET->Pathways Prevents Activation Inhibitor Pyrazolo[1,5-a]pyridine Scaffold Hinge Hinge Region Binding (Glu805, Ala807) Inhibitor->Hinge ATP-Competitive Hinge->RET Inhibits Outcome Tumor Regression Pathways->Outcome Induces

Diagram 2: Mechanism of RET Kinase inhibition and downstream signaling blockade.

Comparative Pharmacodynamics

To illustrate the versatility of the 4-methoxypyrazolo[1,5-a]pyridine scaffold, the following table summarizes its distinct pharmacodynamic profiles across its two primary therapeutic targets.

Target EnzymeTherapeutic AreaBinding ModeKey Interacting Residues/RegionsPrimary Structural Role of Scaffold
HIV-1 Reverse Transcriptase Virology (Antiviral)Allosteric (Non-competitive)NNRTI-Adjacent PocketHydrophobic anchoring via 4-methoxy group; locks enzyme conformation[1].
RET Kinase Oncology (Anticancer)Orthosteric (ATP-competitive)Hinge Region (Glu805, Ala807)Hydrogen bonding via core nitrogens; bypasses V804M/G810R mutations[2].

Conclusion

The 4-methoxypyrazolo[1,5-a]pyridine molecule exemplifies the power of privileged scaffolds in rational drug design. By understanding the precise spatial and electronic properties of this bicyclic system, researchers can direct its activity toward entirely different protein targets. Whether acting as an allosteric wedge to paralyze viral polymerases or as a targeted hinge-binder to silence oncogenic kinases, this scaffold remains a cornerstone in the development of next-generation therapeutics.

References

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. National Center for Biotechnology Information (PMC). Available at:[Link]

  • (PDF) Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. ResearchGate. Available at:[Link]

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. ACS Publications. Available at:[Link]

  • US10112942B2 - Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors. Google Patents.
  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

4-Methoxypyrazolo[1,5-a]pyridine: Structural Informatics, Mechanistic Synthesis, and Applications in Kinase Inhibition

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged, fused bicyclic nitrogen-containing heterocycle that has garnered intense interest in modern medicinal chemistry[1][2]. Specifically, 4-Methoxypyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged, fused bicyclic nitrogen-containing heterocycle that has garnered intense interest in modern medicinal chemistry[1][2]. Specifically, 4-Methoxypyrazolo[1,5-a]pyridine and its derivatives serve as critical building blocks for developing highly selective therapeutic agents, including PI3Kγ/δ dual inhibitors, dopamine receptor modulators, and novel antimicrobial agents[3][4]. The strategic placement of the methoxy group at the C4 position fundamentally alters the electronic distribution of the pyridine ring, enhancing nucleophilicity during synthesis and providing critical hydrogen-bonding and


 stacking interactions within target protein binding pockets[4].

This technical whitepaper provides an authoritative overview of the chemical identifiers, mechanistic synthesis pathways, pharmacological relevance, and validated experimental protocols for 4-methoxypyrazolo[1,5-a]pyridine and its key derivatives.

Chemical Identity & Structural Informatics

Accurate structural informatics are essential for compound tracking, procurement, and computational modeling. The core compound, 4-Methoxypyrazolo[1,5-a]pyridine, and its commercially relevant functionalized derivatives are summarized below.

Table 1: Core Identifiers for 4-Methoxypyrazolo[1,5-a]pyridine
PropertyValue
Chemical Name 4-Methoxypyrazolo[1,5-a]pyridine
CAS Registry Number 1251715-47-5[5][6]
Molecular Formula C8H8N2O[5]
Molecular Weight 148.16 g/mol [5]
SMILES String COC1=CC=CN2C1=CC=N2[5]
Physical State Solid (typically stored sealed in dry, room temperature conditions)[5]
Table 2: Key Functionalized Derivatives

To facilitate downstream cross-coupling or amidation, researchers frequently utilize pre-functionalized derivatives of the core scaffold.

Derivative NameCAS NumberMolecular WeightKey Application
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid1378695-64-7[7][8]192.17 g/mol [8]Amide coupling for kinase inhibitors
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate1060724-61-9206.20 g/mol Ester precursor for structural elaboration
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate909717-95-9220.22 g/mol Lipophilic intermediate
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine1207557-36-5[9]227.06 g/mol Suzuki/Buchwald cross-coupling handle

Mechanistic Synthesis Pathways

The construction of the pyrazolo[1,5-a]pyridine core is classically achieved via a [3+2] cycloaddition [3][10]. Modern methodologies have optimized this process using TEMPO-mediated annulation-aromatization of N-aminopyridines with


-unsaturated compounds[11].
The Causality of the TEMPO-Mediated [3+2] Annulation

In this synthetic route, 4-methoxypyridine is first aminated to form an N-aminopyridinium ylide. The electron-donating nature of the 4-methoxy group increases the electron density on the pyridine nitrogen, facilitating the initial N-amination.

When reacted with an


-unsaturated compound (e.g., an acrylate or nitroalkene), the ylide undergoes a [3+2] dipolar cycloaddition[1][11]. The critical challenge in this step is the reversibility of the intermediate and the potential for off-target side reactions. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)  is introduced because it serves a dual mechanistic purpose:
  • Lewis Acid Character: It stabilizes the transient cycloaddition intermediate[11].

  • Oxidative Aromatization: It rapidly abstracts hydrogen atoms and electrons (

    
    ) from the non-aromatic cycloadduct, driving the reaction thermodynamically toward the highly stable, fully aromatized pyrazolo[1,5-a]pyridine core[11].
    

Synthesis A N-Amino-4-methoxy- pyridinium Ylide C TEMPO-Mediated [3+2] Annulation A->C B α,β-Unsaturated Compound B->C D Non-Aromatic Cycloadduct C->D Lewis Acid Stabilization E Oxidative Aromatization D->E TEMPO (-H2) F 4-Methoxypyrazolo[1,5-a]pyridine Core E->F Regioselective Yield

TEMPO-mediated [3+2] annulation-aromatization synthesis workflow.

Pharmacological & Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyridine scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Recent breakthroughs have identified derivatives of this core as potent and selective PI3Kγ/δ dual inhibitors (e.g., IHMT-PI3K-315)[4].

Structural Causality in Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is hyperactivated in many cancers, contributing to tumor growth and immunosuppression[4]. Targeting the


 and 

isoforms specifically allows for the reprogramming of the tumor microenvironment (shifting macrophages from a pro-tumor M2 state to an anti-tumor M1 state) without the systemic toxicity associated with pan-PI3K inhibition[4].

The 4-methoxypyrazolo[1,5-a]pyridine core is uniquely suited for this:

  • 
     Stacking:  The electron-rich nature of the methoxy-substituted pyridine ring forms optimal 
    
    
    
    stacking interactions with the His830 residue in the PI3K
    
    
    ATP-binding pocket[4].
  • Hydrogen Bonding: The nitrogen atoms of the pyrazolo[1,5-a]pyridine core act as critical hydrogen bond acceptors, interacting directly with the backbone of Val882 in the hinge region of PI3K

    
     (and Val828 in PI3K
    
    
    
    )[4].

PI3K Ligand 4-Methoxypyrazolo[1,5-a]pyridine Derivative Target PI3Kγ/δ ATP Pocket (His830 / Val882) Ligand->Target H-bond & π-π stacking PIP PIP2 → PIP3 Conversion Blocked Target->PIP Kinase Inhibition Kinase AKT / mTOR Pathway Downregulation PIP->Kinase Outcome Tumor Immunosuppression Reversal (M2 to M1) Kinase->Outcome Macrophage Reprogramming

Mechanism of PI3Kγ/δ inhibition by pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Researchers must confirm intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Adapted from optimized [3+2] cycloaddition methodologies[3][12].

Reagents & Materials:

  • 1-Amino-4-methoxypyridinium iodide (1.0 mmol)

  • Ethyl propiolate (1.2 mmol)

  • Potassium carbonate (

    
    , 2.0 mmol)
    
  • TEMPO (2.0 mmol)[11]

  • N,N-Dimethylformamide (DMF, anhydrous, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-4-methoxypyridinium iodide (1.0 mmol) and DMF (5 mL) under an argon atmosphere.

  • Base Addition: Add

    
     (2.0 mmol) to the solution and stir for 10 minutes at room temperature to generate the free N-aminopyridinium ylide in situ.
    
  • Cycloaddition & Oxidation: Slowly add ethyl propiolate (1.2 mmol) followed by TEMPO (2.0 mmol). The addition of TEMPO is critical to prevent the retro-cycloaddition of the intermediate[11].

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product should appear as a highly UV-active spot (254 nm). Confirm the mass of the desired product (

    
    ) via LC-MS.
    
  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 909717-95-9).

Protocol B: Biochemical Validation of Kinase Inhibition (ADP-Glo Assay)

To validate the pharmacological efficacy of synthesized derivatives against PI3K


[4].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant PI3K

    
     or PI3K
    
    
    
    enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM
    
    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).
  • Compound Incubation: Dispense 5

    
    L of the 4-methoxypyrazolo[1,5-a]pyridine derivative (serial dilutions in DMSO) into a 384-well plate. Add 5 
    
    
    
    L of the enzyme solution. Incubate at room temperature for 15 minutes to allow for binding pocket equilibration.
  • Reaction Initiation: Add 10

    
    L of substrate solution containing ATP (10 
    
    
    
    M) and PIP2 (50
    
    
    M) to initiate the kinase reaction. Incubate for 60 minutes at 37°C.
  • Signal Generation: Add 10

    
    L of ADP-Glo Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
    
  • Data Analysis: Read luminescence on a microplate reader. Calculate

    
     values using non-linear regression analysis. A self-validating assay must include a known inhibitor (e.g., Idelalisib) as a positive control.
    

References

1.5 2. 6 3.7 4.8 5. 6. 7.9 8. 1 9. 2 10. 3 11. 11 12. 10 13. 12 14. 4

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxypyrazolo[1,5-a]pyridine

Foreword: The Crucial Role of Physicochemical Profiling in Drug Discovery The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early h...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, which dictate its behavior in biological systems. For researchers working with emerging scaffolds like pyrazolo[1,5-a]pyridines, a thorough understanding of these properties is not merely academic—it is the bedrock upon which successful drug development is built. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 4-Methoxypyrazolo[1,5-a]pyridine. While specific data for this exact molecule is not yet widely published, the principles and protocols detailed herein represent the gold-standard approach for any scientist aiming to advance this or similar heterocyclic compounds through the discovery pipeline. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, field-proven insights.

Part 1: The Solubility Profile of 4-Methoxypyrazolo[1,5-a]pyridine

A compound's ability to dissolve in aqueous media is a primary determinant of its oral bioavailability and its suitability for various in vitro and in vivo assays. Low solubility can lead to unreliable biological data, underestimated toxicity, and significant formulation challenges.[1] We differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated solution, typically created by adding a DMSO stock to an aqueous buffer, has been allowed to precipitate over a short period.[2][3] It is a high-throughput assessment that is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[4] This measurement is more time-consuming but provides crucial data for later-stage development, including formulation and toxicology studies.[4][5]

Experimental Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-clinical Phase A Compound Synthesis (4-Methoxypyrazolo[1,5-a]pyridine) B Prepare 10 mM Stock in DMSO A->B C Kinetic Solubility Assay (Nephelometry or UV Spectroscopy) B->C D Data Analysis: Solubility Ranking C->D E Decision Point: Solubility > Target Threshold? D->E F Solid Compound Available E->F Yes (Advance Compound) Z Structure-Solubility Relationship (SSR) Optimization E->Z No (Flag for Medicinal Chemistry) G Thermodynamic Solubility Assay (Shake-Flask Method) F->G H Quantification by HPLC-UV G->H I Determine Equilibrium Solubility (µg/mL) H->I Y Y I->Y Data for Formulation & PK Studies

Caption: Workflow for solubility assessment of a new chemical entity.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and relies on the precipitation of the compound from a DMSO stock solution into an aqueous buffer.[6]

Rationale: The use of DMSO is a standard in early discovery as it allows for the solubilization of a wide range of compounds. The subsequent precipitation in an aqueous buffer mimics the initial challenge a compound faces upon entering a biological system. Nephelometry provides a rapid, plate-based readout of precipitation by measuring light scattering.[7]

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-Methoxypyrazolo[1,5-a]pyridine in 100% DMSO to create a 10 mM stock solution.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[3]

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.[6]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Compare the light scattering signal to that of positive (known insoluble) and negative (known soluble) controls. The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[8]

Rationale: This method ensures that the system reaches true equilibrium between the solid and dissolved states of the compound, providing a definitive solubility value.[4] Using HPLC-UV for quantification offers high specificity and sensitivity.

Methodology:

  • Sample Preparation: Add an excess amount of solid 4-Methoxypyrazolo[1,5-a]pyridine (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, filter the suspension through a 0.45 µm PVDF filter or centrifuge at high speed to separate the supernatant.

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing the peak area to a standard curve prepared from the same compound. This concentration is the thermodynamic solubility.

Data Presentation: Solubility Profile
ParameterMethodSolvent/BufferTemperatureResult (µg/mL)
Kinetic SolubilityNephelometryPBS, pH 7.4 (2% DMSO)25°CHypothetical Value: 85
Thermodynamic SolubilityShake-FlaskPBS, pH 7.425°CHypothetical Value: 60
Thermodynamic SolubilityShake-FlaskSimulated Gastric Fluid (pH 1.2)37°CHypothetical Value: 150
Thermodynamic SolubilityShake-FlaskSimulated Intestinal Fluid (pH 6.8)37°CHypothetical Value: 55

Part 2: Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is critical for establishing its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.[9] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[10][11] These studies are mandated by regulatory bodies like the ICH.[12]

Forced Degradation Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) A Drug Substance (4-Methoxypyrazolo[1,5-a]pyridine) B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (UV/Vis Light Exposure) A->F G Control Sample (Unstressed) A->G H Analyze all samples by Stability-Indicating HPLC-UV/MS B->H C->H D->H E->H F->H G->H I Identify & Quantify Degradants H->I K Validate Analytical Method H->K J Elucidate Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Studies

Rationale: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and resolving the degradants from the parent compound.[12]

General Procedure:

  • Prepare solutions of 4-Methoxypyrazolo[1,5-a]pyridine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined below.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.

Specific Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) and monitor over time (e.g., 2, 6, 24 hours).[10]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor, as base-catalyzed reactions are often faster.[13]

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor frequently, as oxidation can be rapid.[12]

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) with and without humidity.[14]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[17]

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of Degradants
0.1 M HCl24h / 60°CHypothetical: 88.5Hypothetical: 11.5Hypothetical: 2
0.1 M NaOH6h / RTHypothetical: 92.1Hypothetical: 7.9Hypothetical: 1
3% H₂O₂2h / RTHypothetical: 85.3Hypothetical: 14.7Hypothetical: 3
Thermal (Solid)7 days / 60°CHypothetical: 99.8Hypothetical: <0.2Hypothetical: 0
PhotolyticICH Q1BHypothetical: 94.6Hypothetical: 5.4Hypothetical: 1

Conclusion: A Pathway to Characterization

This guide has laid out a systematic and scientifically rigorous approach to defining the solubility and stability of 4-Methoxypyrazolo[1,5-a]pyridine. For the drug development professional, these are not mere data points but critical insights that inform medicinal chemistry strategy, guide formulation development, and ensure the integrity of all subsequent biological evaluations. By employing these self-validating protocols, researchers can confidently characterize this promising scaffold, mitigating risks and accelerating its potential journey toward clinical application. The true value lies not just in the final numbers, but in the robust understanding of the molecule's behavior that these experiments provide.

References

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Carney, T. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines [Video]. YouTube. [Link]

  • Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Akdeniz, I., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Molecules, 27(6), 1959. [Link]

  • Rao, N., et al. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Absorption Systems. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. LHEP, 2023(2).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Morris, M. (n.d.). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Longdom Publishing SL.
  • Kumar, A., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5966.
  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dempsey, E. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Langer, E.S. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • IJCRT. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

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Foundational

Spectroscopic Analysis of 4-Methoxypyrazolo[1,5-a]pyridine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a scaffold for novel therapeutic agents. A thorough understanding of its molecular structure and spectroscopic characteristics is paramount for its application and further development. This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methoxypyrazolo[1,5-a]pyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and a Priori Spectroscopic Considerations

The structure of 4-Methoxypyrazolo[1,5-a]pyridine, with its fused pyrazole and pyridine rings and a methoxy substituent, dictates its characteristic spectroscopic signatures. The aromatic nature of the bicyclic system, combined with the electron-donating methoxy group, will significantly influence the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of 4-Methoxypyrazolo[1,5-a]pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methoxypyrazolo[1,5-a]pyridine is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Expected Chemical Shifts and Coupling Constants:

ProtonExpected Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
H-27.8 - 8.2dJ ≈ 2-3
H-36.5 - 6.9dJ ≈ 2-3
H-56.8 - 7.2ddJ ≈ 7-8, 1-2
H-67.2 - 7.6tJ ≈ 7-8
H-78.3 - 8.7dJ ≈ 7-8
-OCH₃3.8 - 4.0s-

Interpretation:

  • Aromatic Protons: The protons on the pyridine ring (H-5, H-6, and H-7) will likely appear in the downfield region (δ 6.8-8.7 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts will be influenced by the electron-donating methoxy group at the 4-position and the nitrogen atoms in the heterocyclic system. H-7 is expected to be the most downfield proton due to its proximity to the bridgehead nitrogen.

  • Pyrazole Protons: The protons on the pyrazole ring (H-2 and H-3) will also be in the aromatic region. The coupling between H-2 and H-3 is expected to be a small doublet.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet in the upfield region (δ 3.8-4.0 ppm), as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
C-2135 - 140
C-395 - 100
C-4150 - 155
C-5110 - 115
C-6125 - 130
C-7115 - 120
C-8a140 - 145
-OCH₃55 - 60

Interpretation:

  • Aromatic Carbons: All carbons in the bicyclic ring system will resonate in the aromatic region (δ 95-155 ppm).

  • C-4 Carbon: The carbon atom attached to the methoxy group (C-4) is expected to be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom.

  • C-3 Carbon: Conversely, the C-3 carbon, being ortho to the electron-donating methoxy group, is expected to be the most upfield aromatic carbon.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region (δ 55-60 ppm).

Experimental Protocol for NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing a Dissolve 5-10 mg of 4-Methoxypyrazolo[1,5-a]pyridine in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) b Add a small amount of internal standard (e.g., TMS) a->b c Transfer the solution to a 5 mm NMR tube b->c d Place the NMR tube in the spectrometer e Lock and shim the spectrometer d->e f Set acquisition parameters (e.g., number of scans, pulse sequence) e->f g Acquire ¹H and ¹³C NMR spectra h Perform Fourier transformation, phase correction, and baseline correction g->h i Calibrate the chemical shifts using the internal standard h->i

Figure 2: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretch-OCH₃
1620 - 1580C=C stretchAromatic C=C
1550 - 1450C=N stretchPyridine and Pyrazole rings
1250 - 1200C-O stretchAryl-O-CH₃ (asymmetric)
1050 - 1000C-O stretchAryl-O-CH₃ (symmetric)
900 - 675C-H bendAromatic C-H out-of-plane

Interpretation:

  • Aromatic C-H Stretch: The presence of the aromatic rings will be indicated by C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching of the methoxy group will appear in the 2950-2850 cm⁻¹ region.

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.

  • C-O Stretching: The characteristic C-O stretching of the aryl ether linkage will be observed as two bands, an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

Based on the molecular formula C₈H₈N₂O, the predicted monoisotopic mass is 148.0637 Da.[1]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 148. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals.

G M [M]⁺˙ m/z 148 M_minus_CH3 [M - •CH₃]⁺ m/z 133 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CO]⁺˙ m/z 120 M->M_minus_CO - CO M_minus_HCN [M - HCN]⁺˙ m/z 121 M->M_minus_HCN - HCN M_minus_CH2O [M - CH₂O]⁺˙ m/z 118 M->M_minus_CH2O - CH₂O M_minus_CH3->M_minus_CO - CO

Figure 3: Predicted Fragmentation Pathway of 4-Methoxypyrazolo[1,5-a]pyridine.

Interpretation of Fragmentation:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the molecular ion, leading to a fragment at m/z 133.

  • Loss of Carbon Monoxide (CO): The resulting [M - •CH₃]⁺ ion can further lose a molecule of carbon monoxide, a characteristic fragmentation of the resulting phenoxy-type cation, to give a fragment at m/z 105. Direct loss of CO from the molecular ion to give a fragment at m/z 120 is also possible.

  • Loss of Formaldehyde (CH₂O): Another potential fragmentation is the loss of a neutral formaldehyde molecule from the molecular ion via a rearrangement process, resulting in a fragment at m/z 118.

  • Loss of Hydrogen Cyanide (HCN): The pyrazole or pyridine ring can undergo fragmentation by losing a molecule of hydrogen cyanide, leading to a fragment at m/z 121.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and Mass Spectrometry data for 4-Methoxypyrazolo[1,5-a]pyridine. The expected spectral features are derived from the fundamental principles of spectroscopy and by analogy to structurally related compounds. While experimental data for the unsubstituted parent compound is not available in the cited literature, this guide serves as a valuable resource for researchers by providing a strong predictive framework for the interpretation of experimentally obtained spectra. The detailed protocols for data acquisition also offer practical guidance for the characterization of this and similar heterocyclic molecules. A thorough spectroscopic analysis, as outlined here, is a critical step in ensuring the identity and purity of 4-Methoxypyrazolo[1,5-a]pyridine for its use in research and development.

References

[2] PubChem. 4-methoxypyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. [Link] [Accessed on: 2024-10-26][1]

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Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxypyrazolo[1,5-a]pyridine

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive explorat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 4-Methoxypyrazolo[1,5-a]pyridine. Drawing upon extensive research into the broader class of pyrazolo[1,5-a]pyridines, this document will elucidate key signaling pathways and molecular targets that are likely to be modulated by this compound. We will delve into the mechanistic underpinnings of these interactions and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecular scaffold.

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyrimidine scaffold, a rigid and planar N-heterocyclic system that has garnered significant attention in drug discovery.[1] Its synthetic tractability allows for diverse structural modifications, leading to a wide array of derivatives with potent and selective biological activities.[1][2] The parent scaffold has been associated with a multitude of therapeutic applications, including anticancer, antitubercular, anti-inflammatory, and neurological activities.[1][2][3][4] The introduction of a methoxy group at the 4-position of the pyrazolo[1,5-a]pyridine core, as in 4-Methoxypyrazolo[1,5-a]pyridine, is anticipated to modulate the compound's electronic and steric properties, potentially leading to novel or enhanced interactions with various biological targets. This guide will explore the most probable therapeutic targets for this specific derivative based on the well-established pharmacology of the broader pyrazolo[1,5-a]pyridine class.

Key Potential Therapeutic Target Classes

The pyrazolo[1,5-a]pyridine scaffold has been extensively shown to interact with several key classes of proteins, suggesting that 4-Methoxypyrazolo[1,5-a]pyridine may exhibit similar activities. The primary potential targets fall into the categories of protein kinases, enzymes involved in microbial pathogenesis, and proteins associated with drug resistance and inflammation.

Protein Kinase Inhibition: A Dominant Therapeutic Avenue

A significant body of research points to the pyrazolo[1,5-a]pyridine scaffold as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][5]

2.1.1. Phosphoinositide 3-Kinases (PI3Ks)

Derivatives of pyrazolo[1,5-a]pyridine have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[6][7] These isoforms are crucial in regulating immune cell signaling, making them attractive targets for cancer immunotherapy.[6] Dual inhibition of PI3Kγ and PI3Kδ can repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype and enhance anti-tumor immunity.[6]

2.1.2. 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1)

A derivative, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, has been explicitly identified as a PDK1 inhibitor with anticancer and antiproliferative activity.[8] PDK1 is a master kinase that activates several AGC kinases, including Akt, which is a central node in cell survival and proliferation pathways. Inhibition of PDK1 is a promising strategy for treating various cancers.[8]

2.1.3. Pim Kinases

The pyrazolo[1,5-a]pyrimidine core is a highly selective scaffold for the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[9][10] Pim-1 inhibitors with this core have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD and inhibit colony formation in cancer cell lines.[10]

2.1.4. Tropomyosin Receptor Kinases (Trks)

The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in targeting Trk kinases.[5][11] Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and are oncogenic drivers in a variety of solid tumors when their corresponding genes are rearranged.[5][11]

2.1.5. Cyclin-Dependent Kinase 2 (CDK2)

In silico studies have explored pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors.[12] CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established strategy for cancer therapy.[12] Molecular modeling suggests that these compounds fit well within the ATP-binding cleft of CDK2.[12]

Signaling Pathway: PI3K/PDK1/Akt Pathway

PI3K_PDK1_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Pyrazolo_PI3K 4-Methoxypyrazolo[1,5-a]pyridine (Potential PI3Kγ/δ Inhibitor) Pyrazolo_PI3K->PI3K Pyrazolo_PDK1 4-Methoxypyrazolo[1,5-a]pyridine (Potential PDK1 Inhibitor) Pyrazolo_PDK1->PDK1

Caption: Potential inhibition of the PI3K/PDK1/Akt pathway.

Antitubercular Activity

Several studies have highlighted the potent activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant strains.[3][13][14] While the exact molecular target is still under investigation for some of these compounds, their efficacy in animal models of tuberculosis suggests a promising avenue for the development of new anti-infective agents.[3]

Reversal of Multidrug Resistance

P-glycoprotein (ABCB1) is an ATP-binding cassette transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). Novel pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent reversal agents of ABCB1-mediated MDR.[15] These compounds can bind to and stabilize ABCB1, thereby inhibiting its function and increasing the intracellular accumulation of anticancer drugs.[15]

Other Potential Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold is further demonstrated by its reported activity against a range of other targets:

  • Phosphodiesterase 4 (PDE4): A pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitor has been discovered for the potential treatment of idiopathic pulmonary fibrosis.[16]

  • Cyclooxygenase-2 (COX-2): Certain derivatives have shown inhibitory activity against COX-2, an enzyme involved in inflammation.[17]

  • Prostaglandin E Receptor 1 (EP1): Novel derivatives have been developed as orally active EP1 receptor antagonists for the treatment of overactive bladder.[18]

  • Dopamine Receptors: The scaffold has been associated with dopamine binding affinity, suggesting potential applications in neurological disorders.[2]

Experimental Workflows for Target Identification and Validation

To empirically determine the therapeutic targets of 4-Methoxypyrazolo[1,5-a]pyridine, a systematic approach involving both target identification and validation is necessary.

Target Identification Workflow

A common and effective method for identifying the protein targets of a small molecule is affinity-based chemical proteomics.

Experimental Workflow: Affinity-Based Target Identification

Target_ID_Workflow Start 4-Methoxypyrazolo[1,5-a]pyridine Step1 Synthesize an affinity probe (e.g., with a biotin tag) Start->Step1 Step2 Immobilize the probe on a solid support (e.g., streptavidin beads) Step1->Step2 Step3 Incubate the immobilized probe with cell lysate Step2->Step3 Step4 Wash away non-specifically bound proteins Step3->Step4 Step5 Elute specifically bound proteins Step4->Step5 Step6 Protein identification by LC-MS/MS Step5->Step6 End List of potential protein targets Step6->End

Caption: A streamlined workflow for affinity-based target identification.

Protocol: Affinity-Based Target Identification
  • Synthesis of an Affinity Probe:

    • Modify 4-Methoxypyrazolo[1,5-a]pyridine with a linker and an affinity tag (e.g., biotin) at a position that is not critical for its biological activity. The choice of linker position should be guided by structure-activity relationship (SAR) data if available.

  • Immobilization of the Probe:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to achieve immobilization.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology applications) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Pull-Down:

    • Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. Include a control with beads alone and a competition control where the lysate is pre-incubated with an excess of the free, untagged 4-Methoxypyrazolo[1,5-a]pyridine.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by using a specific elution buffer (e.g., containing biotin).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Target Validation

Once potential targets have been identified, it is crucial to validate the interaction and its functional consequences.

3.2.1. In Vitro Binding Assays

Direct binding between 4-Methoxypyrazolo[1,5-a]pyridine and a purified recombinant target protein can be confirmed using biophysical techniques such as:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Cellular Thermal Shift Assay (CETSA): This in-cell assay assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

3.2.2. Enzymatic Assays

If the identified target is an enzyme (e.g., a kinase), its inhibition by 4-Methoxypyrazolo[1,5-a]pyridine can be quantified using an appropriate enzymatic assay. For kinases, this typically involves measuring the phosphorylation of a substrate in the presence of varying concentrations of the compound to determine the IC50 value.

Protocol: Kinase Inhibition Assay (Example: PI3Kγ)
  • Reagents and Materials:

    • Recombinant human PI3Kγ enzyme.

    • PIP2 substrate.

    • ATP.

    • Kinase buffer.

    • A detection reagent that specifically recognizes the product, PIP3 (e.g., a fluorescently labeled PIP3-binding protein).

    • 4-Methoxypyrazolo[1,5-a]pyridine.

    • A known PI3Kγ inhibitor as a positive control.

  • Procedure:

    • Prepare a serial dilution of 4-Methoxypyrazolo[1,5-a]pyridine.

    • In a microplate, add the PI3Kγ enzyme, the compound at various concentrations, and the kinase buffer.

    • Initiate the reaction by adding a mixture of PIP2 and ATP.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction.

    • Add the detection reagent and measure the signal (e.g., fluorescence) which is proportional to the amount of PIP3 produced.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2.3. Cellular Assays

To confirm that the interaction with the target has a functional consequence in a cellular context, specific cellular assays should be performed. For example, if a kinase is validated as a target, a Western blot analysis can be used to assess the phosphorylation status of its downstream substrates in cells treated with 4-Methoxypyrazolo[1,5-a]pyridine.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazolo[1,5-a]pyridine derivatives against some of the potential targets discussed. This data provides a benchmark for the expected potency of 4-Methoxypyrazolo[1,5-a]pyridine.

Compound ClassTargetIC50 / ActivityReference
Pyrazolo[1,5-a]pyridine DerivativePI3Kγ4.0 nM[6]
Pyrazolo[1,5-a]pyridine DerivativePI3Kδ9.1 nM[6]
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrilePDK1Not specified, identified as an inhibitor[8]
Pyrazolo[1,5-a]pyrimidine DerivativePim-145 nM[10]
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidineTrkA1.7 nM[5]
Pyrazolo[1,5-a]pyrimidine DerivativePDE42.7 nM[16]

Conclusion

The 4-Methoxypyrazolo[1,5-a]pyridine molecule belongs to a chemical class with a proven track record of interacting with a diverse range of high-value therapeutic targets. The strong precedent for kinase inhibition, particularly against PI3K, PDK1, Pim, and Trk kinases, positions this compound as a promising candidate for development in oncology. Furthermore, its potential as an antitubercular agent and a modulator of multidrug resistance warrants further investigation. The experimental workflows and protocols outlined in this guide provide a robust framework for the systematic identification and validation of the specific molecular targets of 4-Methoxypyrazolo[1,5-a]pyridine, paving the way for its potential translation into novel therapeutics.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-medi
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publisher.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. TargetMol.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiop
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
  • Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists. PubMed.
  • 4-Methoxypyrazolo[1,5-a]pyridine. BLD Pharm.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. PubMed.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • 6-broMo-4-Methoxypyrazolo[1,5-a]pyridine. Customized Chemical.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 4-Methoxypyrazolo[1,5-a]pyridine from N-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their versatile structure allows for substitution at various positions, leading to a diverse range of chemical entities with potential therapeutic applications.[1] This document provides a detailed guide to the synthesis of a specific derivative, 4-Methoxypyrazolo[1,5-a]pyridine, starting from N-aminopyridines. The methodologies described herein are grounded in established chemical principles and aim to provide a reproducible and efficient synthetic route.

The synthesis of the pyrazolo[1,5-a]pyridine core often involves the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes.[3][4] This approach offers a powerful and convergent strategy for constructing this important heterocyclic scaffold. This guide will delve into the mechanistic underpinnings of this transformation and provide a detailed, step-by-step protocol for its execution in the laboratory.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The formation of the pyrazolo[1,5-a]pyridine ring system from N-aminopyridines proceeds through a well-established [3+2] cycloaddition reaction. In this process, an N-aminopyridinium salt is treated with a base to generate a reactive N-iminopyridinium ylide intermediate. This ylide then acts as a 1,3-dipole and reacts with a suitable two-atom component (dipolarophile) to form the five-membered pyrazole ring fused to the pyridine ring.

Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization N-Aminopyridinium_Salt N-Aminopyridinium Salt N-Iminopyridinium_Ylide N-Iminopyridinium Ylide N-Aminopyridinium_Salt->N-Iminopyridinium_Ylide + Base - H-Base+ Base Base Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate N-Iminopyridinium_Ylide->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile (e.g., α,β-unsaturated ketone) Final_Product Pyrazolo[1,5-a]pyridine Cycloadduct->Final_Product Oxidation

Figure 1. Generalized mechanism for the synthesis of pyrazolo[1,5-a]pyridines.

The key steps in the mechanism are:

  • Ylide Formation: The N-amino group of the N-aminopyridinium salt is deprotonated by a base to form the corresponding N-iminopyridinium ylide. The choice of base is crucial and can influence the reaction efficiency.

  • [3+2] Cycloaddition: The generated ylide, a 1,3-dipole, reacts with a dipolarophile. For the synthesis of 4-Methoxypyrazolo[1,5-a]pyridine, a suitable α,β-unsaturated carbonyl compound bearing a methoxy group or a precursor to it would be employed. This step forms a dihydropyrazolo[1,5-a]pyridine intermediate.

  • Aromatization: The intermediate cycloadduct undergoes oxidation to furnish the final aromatic pyrazolo[1,5-a]pyridine product. This oxidation can be effected by an external oxidizing agent or, in some cases, can occur spontaneously via air oxidation.

Recent advancements have also explored photoredox-catalyzed methods for generating N-centered radicals from N-aminopyridinium salts, which can then participate in cyclization reactions.[5][6][7] These methods often proceed under mild, metal- and base-free conditions.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol is a representative example for the synthesis of a substituted pyrazolo[1,5-a]pyridine derivative and can be adapted for the specific synthesis of 4-Methoxypyrazolo[1,5-a]pyridine by selecting the appropriate starting materials. The following procedure is based on the principles of cross-dehydrogenative coupling reactions.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Amino-2-imino-pyridine derivativeReagentCommercially Available or SynthesizedStarting material
1,3-Dicarbonyl compoundReagentCommercially Availablee.g., a β-ketoester with a methoxy group
EthanolAnhydrousStandard SupplierSolvent
Acetic AcidGlacialStandard SupplierReagent
Molecular Oxygen (O2)High PurityStandard SupplierOxidant
Standard Glassware--Round-bottom flask, condenser, etc.
Magnetic Stirrer/Hotplate---
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Standard SupplierFor reaction monitoring
Step-by-Step Procedure

Experimental_Workflow Start Start Combine_Reagents Combine N-amino-2-imino-pyridine, 1,3-dicarbonyl compound, and ethanol Start->Combine_Reagents Add_Acetic_Acid Add acetic acid Combine_Reagents->Add_Acetic_Acid Setup_Reaction Set up under O2 atmosphere (1 atm) Add_Acetic_Acid->Setup_Reaction Heat_and_Stir Stir at 130 °C for 18 h Setup_Reaction->Heat_and_Stir Monitor_Reaction Monitor by TLC Heat_and_Stir->Monitor_Reaction Workup Reaction Work-up Monitor_Reaction->Workup Upon completion Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2. Experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the N-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Addition of Acetic Acid: To the stirred solution, add acetic acid (1.08 g, 6 equivalents).

  • Oxygen Atmosphere: Flush the reaction vessel with molecular oxygen and maintain a positive pressure of O2 (1 atm) using a balloon.

  • Heating and Stirring: Heat the reaction mixture to 130 °C and stir vigorously for 18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/DMF) to obtain the pure pyrazolo[1,5-a]pyridine derivative.

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Example Data for a Substituted Pyrazolo[1,5-a]pyridine

The following table provides representative characterization data for a synthesized pyrazolo[1,5-a]pyridine derivative to illustrate the expected analytical results.

Analytical TechniqueObserved Data
¹H NMR (DMSO-d6) δ 1.30 (t, J = 7.2 Hz, 3H), 2.58 (s, 3H), 3.84 (s, 3H), 4.26 (q, J = 7.2 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H), 7.53 (d, J = 8.4 Hz, 2H), 8.10 (s, 2H)[3]
¹³C NMR (DMSO-d6) δ 14.2, 14.3, 55.3, 59.5, 75.4, 101.8, 103.4, 114.0, 116.7, 129.67, 129.70, 142.3, 142.9, 147.8, 155.8, 159.9, 162.9[3]
IR (KBr, cm⁻¹) 3462, 3313 (NH₂), 2218 (CN), 1699 (CO)[3]
Mass Spec (EI) m/z (%) 351 (M⁺ + 1, 22.25), 350 (M⁺, 100)[3]
Melting Point 215–216 °C[3]
Yield 88%[3]

Note: The data presented is for 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester and serves as an illustrative example.[3]

Conclusion

The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine and its derivatives from N-aminopyridines is a robust and versatile process. The [3+2] cycloaddition strategy, particularly through cross-dehydrogenative coupling, offers an efficient and atom-economical route to these valuable heterocyclic compounds. The provided protocol and mechanistic insights serve as a comprehensive guide for researchers in synthetic and medicinal chemistry to access this important class of molecules for further investigation and application in drug discovery programs.

References

  • Hu, W., Diao, X., Liang, W., Yang, W., Yang, L., & Ma, J. (2023). Photoredox-Catalyzed Tandem Cyclization of Enaminones with N-Sulfonylaminopyridinium Salts toward the Synthesis of 3-Sulfonaminated Chromones. The Journal of Organic Chemistry. Available at: [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. Available at: [Link]

  • (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. Available at: [Link]

  • (2025). Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). [3 + 2] Cyclization of N‐aminopyridinium salts with various unsaturated hydrocarbons. ResearchGate. Available at: [Link]

  • (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. SN Applied Sciences. Available at: [Link]

  • (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • (2025). Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones. PubMed. Available at: [Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis Protocols for Substituted Pyrazolo[1,5-a]pyridines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, green metrics, and scalable one-pot methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, green metrics, and scalable one-pot methodologies.

Strategic Rationale and Introduction

The pyrazolo[1,5-a]pyridine bicyclic core is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for dopamine D3/D4 receptor ligands, 5-HT3 antagonists, and various protein kinase inhibitors utilized in oncology [1].

Historically, the synthesis of these heterocycles relied on multi-step linear sequences—most notably the formation and isolation of unstable N-iminopyridinium ylide intermediates, followed by intermolecular [3+2] cycloadditions. These traditional routes suffer from poor atom economy, hazardous intermediate isolation, and heavy reliance on transition-metal catalysts.

To accelerate drug discovery workflows, one-pot multicomponent methodologies have emerged as the gold standard. By telescoping the condensation, cyclization, and aromatization steps into a single reaction vessel, chemists can bypass intermediate isolation, minimize solvent waste, and rapidly generate highly substituted libraries. This application note details three distinct, field-proven, one-pot methodologies: Sonochemical Cycloaddition, TEMPO-Mediated Annulation, and Aerobic Cross-Dehydrogenative Coupling (CDC).

Experimental Methodologies & Mechanistic Causality

Protocol A: Catalyst-Free Sonochemical [3+2] Cycloaddition

Reference Standard: Ibrahim & Behbehani, ACS Omega (2019) [1].

Causality & Mechanism: Traditional cycloadditions often require elevated thermal conditions or metal catalysts to overcome the activation energy barrier of the [3+2] annulation. By employing ultrasonic irradiation (sonochemistry), acoustic cavitation generates transient microbubbles. The implosion of these bubbles creates extreme localized temperatures and pressures, providing the exact thermodynamic drive needed to facilitate a concerted [3+2] cycloaddition between 2-imino-1H-pyridin-1-amines and alkynes/alkenes without any transition-metal catalyst.

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, combine the 1-amino-2-iminopyridine derivative (10.0 mmol) and the appropriate acetylene derivative (e.g., dialkyl acetylenedicarboxylate) (10.0 mmol).

  • Solvation: Suspend the reactants in 30 mL of HPLC-grade acetonitrile.

  • Sonication: Submerge the flask in an ultrasonic bath. Sonicate at 85 °C for exactly 20 minutes.

  • Monitoring: Verify reaction completion via TLC (using an appropriate EtOAc/Hexane gradient). The sonochemical energy should drive the reaction to completion in a fraction of the time required by standard reflux (typically 3 hours).

  • Isolation: Cool the mixture to room temperature (20–25 °C). Filter the resulting solid precipitate under a vacuum.

  • Purification: Wash the crude solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to yield the pure polysubstituted pyrazolo[1,5-a]pyridine.

  • Validation: Confirm regioselectivity via single-crystal X-ray diffraction, as the sonochemical method is highly regioselective.

Protocol B: TEMPO-Mediated [3+2] Annulation-Aromatization

Reference Standard: Wang et al., Organic Letters (2022) [2].

Causality & Mechanism: Synthesizing the pyrazolo[1,5-a]pyridine core from N-aminopyridines and α,β-unsaturated compounds (like acrylonitrile) requires both cyclization and subsequent oxidation to achieve aromaticity. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) is employed here in a highly unique dual-role capacity . First, it acts as a Lewis acid to activate the α,β-unsaturated compound, increasing its susceptibility to nucleophilic attack by the N-aminopyridine. Following the [3+2] annulation, TEMPO acts as a mild oxidant to drive the aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate, yielding the fully conjugated core.

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with N-aminopyridine (0.50 mmol) and the α,β-unsaturated compound (e.g., acrylonitrile, 66 μL, 1.0 mmol).

  • Reagent Addition: Add TEMPO (93.8 mg, 0.60 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (150 μL, 1.0 mmol) to the mixture.

  • Reaction: Stir the mixture in a suitable solvent at the optimized temperature (typically room temperature to mild heating, depending on substrate sterics) until starting materials are consumed.

  • Validation (In Situ): To rigorously quantify the reaction efficiency before workup, determine the in situ yield by integrating the

    
    H NMR spectrum of the crude material using 1,3,5-trimethoxybenzene as an internal standard.
    
  • Purification: Purify via standard silica gel flash chromatography to isolate the multisubstituted core.

Protocol C: Aerobic Cross-Dehydrogenative Coupling (CDC)

Reference Standard: Behbehani & Ibrahim, ACS Omega (2019) [3].

Causality & Mechanism: This protocol leverages Cross-Dehydrogenative Coupling (CDC) to construct the core from 1,3-dicarbonyls and N-amino-2-iminopyridines. Acetic acid (AcOH) acts as a critical promoter, facilitating the initial condensation step. Molecular oxygen (O


) is utilized as a green, terminal oxidant. The O

drives the formal C(sp

)–C(sp

) dehydrogenative coupling and dehydrative cyclization. This eliminates the need for toxic stoichiometric oxidants, ensuring a high atom-economy process with water as the primary byproduct.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-amino-2-imino-pyridine (3.0 mmol) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3.0 mmol) in 10 mL of absolute ethanol.

  • Promoter Addition: Add glacial acetic acid (1.08 g, 6.0 equivalents) to the solution.

  • Atmosphere Exchange: Purge the reaction vessel and place it under a molecular oxygen (O

    
    ) atmosphere (1 atm, balloon).
    
  • Reaction: Stir the mixture vigorously at 130 °C for 18 hours. (Note: Ensure the use of a pressure-rated sealed tube due to the heating of ethanol above its boiling point).

  • Isolation: Cool the vessel to room temperature. Isolate the precipitated product.

  • Validation: Recrystallize from an EtOH/dioxane mixture (e.g., 4:1 or 5:1 ratio). Validate the highly substituted structure using High-Resolution Mass Spectrometry (HRMS) and

    
    C{
    
    
    
    H} NMR.

Quantitative Data Summary

The following table summarizes the operational parameters and green metrics of the three methodologies, allowing researchers to select the optimal route based on available infrastructure and substrate scope.

MethodologyPrimary ReagentsCatalyst / PromoterOxidantTemp / TimeYield RangeGreen Metric / Advantage
Sonochemical [3+2] 2-imino-1H-pyridin-1-amines + alkynes/alkenesNone (Acoustic Cavitation)None85 °C / 20 min70% – 95%Catalyst-free; ultra-fast kinetics.
TEMPO Annulation N-aminopyridines + α,β-unsaturated compoundsDBU (Base)TEMPO (Dual-role)RT – Mild / Varies65% – 92%Predictable regioselectivity; mild conditions.
Aerobic CDC N-amino-2-iminopyridines + 1,3-dicarbonylsAcetic Acid (6 equiv)O

(1 atm)
130 °C / 18 h72% – 94%High atom economy; water as byproduct.

Workflow and Mechanistic Visualizations

Workflow Start Starting Materials (N-Aminopyridines) TradStep1 Step 1: N-Iminopyridinium Ylide Formation Start->TradStep1 Traditional Route OnePot One-Pot Multicomponent Reaction (Sonochemical, TEMPO, or CDC) Start->OnePot Advanced One-Pot Route TradStep2 Step 2: Isolation & Purification TradStep1->TradStep2 TradStep3 Step 3: [3+2] Cycloaddition with Alkyne/Alkene TradStep2->TradStep3 Product Substituted Pyrazolo[1,5-a]pyridine TradStep3->Product OnePot->Product High Yield, Atom Economy

Figure 1: Comparison of traditional multi-step synthesis vs. modern one-pot multicomponent workflows.

Mechanism N_amino N-Aminopyridine Nucleophilic Nucleophilic Attack & [3+2] Annulation N_amino->Nucleophilic Alkene α,β-Unsaturated Compound Activation TEMPO (Lewis Acid Role) Activates Alkene Alkene->Activation Activation->Nucleophilic Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Nucleophilic->Intermediate Oxidation TEMPO (Oxidant Role) Aromatization Intermediate->Oxidation Product Conjugated Pyrazolo[1,5-a]pyridine Oxidation->Product

Figure 2: Mechanistic pathway highlighting the dual-role causality of TEMPO in the annulation process.

References

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega, 2019, 4(4), 7352–7362. URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters, 2022, 24(7), 1454–1459. URL: [Link]

  • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: ACS Omega, 2019, 4(12), 15289–15303. URL: [Link]

Method

Application Note: Pyrazolo[1,5-a]pyridines as Cytochrome bcc Inhibitors in Anti-Tuberculosis Drug Discovery

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Mycobacteriology and Infectious Diseases. Executive Summary & Scientific Rationale The emergence of multidrug-resistant (MDR) a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Mycobacteriology and Infectious Diseases.

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical entities with unique mechanisms of action. Recently, the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold (exemplified by the lead preclinical candidate TB47 ) has emerged as a highly potent class of antitubercular agents [1].

Unlike frontline drugs that target cell wall synthesis (Isoniazid) or RNA transcription (Rifampicin), pyrazolo[1,5-a]pyridines target mycobacterial bioenergetics. By specifically inhibiting the QcrB subunit of the respiratory cytochrome bcc complex (Complex III), these compounds disrupt oxidative phosphorylation, deplete intracellular ATP, and induce severe metabolic redox stress [1]. This application note provides a comprehensive guide to the structural biology, quantitative profiling, and validated experimental workflows required to evaluate pyrazolo[1,5-a]pyridines in anti-TB drug development.

Mechanism of Action & Structural Biology

Target Engagement at the Qp Site

Cryo-electron microscopy (cryo-EM) studies of the Mtb cytochrome bcc-aa3 supercomplex reveal that pyrazolo[1,5-a]pyridines bind to the menaquinol oxidation site (Qp site) of the QcrB subunit [2]. The binding is stabilized by critical hydrogen bonds with highly conserved residues, specifically QcrBThr313 and QcrBGlu314 . A point mutation in the qcrB cd2-loop (e.g., H190Y in M. smegmatis numbering or T313A) is sufficient to rescue the bacteria from the inhibitory effects of these compounds, validating QcrB as the primary target [1].

The Cytochrome bd "Escape Route"

A critical biological nuance of targeting Mtb respiration is the organism's branched electron transport chain (ETC). When the primary bcc-aa3 pathway is blocked by a pyrazolo[1,5-a]pyridine, Mtb dynamically reroutes electron flow through an alternative terminal oxidase: cytochrome bd . While this alternative pathway is less bioenergetically efficient (producing less ATP), it allows the bacteria to maintain a basal level of respiration and survive the drug exposure, rendering pyrazolo[1,5-a]pyridines bacteriostatic rather than bactericidal as monotherapies. True bactericidal activity requires either genetic deletion of cytochrome bd (ΔcydA) or combination with synergistic drugs like Rifampicin and Pyrazinamide [1].

ETC NDH NDH-2 (NADH Dehydrogenase) MK Menaquinone Pool (MK/MKH2) NDH->MK e- BCC Cytochrome bcc-aa3 Supercomplex MK->BCC e- BD Cytochrome bd Oxidase MK->BD e- (Escape Route) O2_1 O2 -> H2O (ATP Synthesis) BCC->O2_1 e- O2_2 O2 -> H2O (No ATP) BD->O2_2 e- Drug Pyrazolo[1,5-a]pyridines (e.g., TB47) Drug->BCC Blocks Qp site (QcrB)

Mycobacterial electron transport chain and pyrazolo[1,5-a]pyridine inhibition mechanism.

Quantitative Profiling of Pyrazolo[1,5-a]pyridines

To benchmark the efficacy of novel pyrazolo[1,5-a]pyridine derivatives, researchers must evaluate their Minimum Inhibitory Concentration (MIC) across both drug-susceptible and drug-resistant clinical isolates, alongside mammalian cytotoxicity.

Table 1: Representative Profiling Data for Lead Compound TB47 [1][4]

ParameterValue / OutcomeClinical Significance
MIC (Mtb H37Rv - Wild Type) 0.016 – 0.062 μg/mLHighly potent against drug-susceptible strains.
MIC (MDR/XDR Clinical Isolates) 0.016 – 0.500 μg/mLRetains efficacy against strains resistant to frontline drugs (no cross-resistance).
Cytotoxicity (Vero / HepG2 cells) IC₅₀ > 100 μMExcellent therapeutic window; minimal mammalian mitochondrial toxicity.
hERG Channel Inhibition IC₅₀ > 30 μMLow risk of cardiotoxicity (QT prolongation).
Primary Resistance Mutation qcrB T313A or H190YConfirms target specificity; guides combination therapy design.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires built-in self-validation. The following protocols detail the methodologies for evaluating pyrazolo[1,5-a]pyridines, explaining the fundamental causality behind each step.

Protocol 1: High-Throughput MIC Determination via Resazurin Microtiter Assay (REMA)

The REMA is the gold standard for screening anti-TB compounds. It utilizes the reduction of blue resazurin to pink resorufin by metabolically active cells, providing a reliable, inexpensive colorimetric/fluorometric readout [3].

Reagents & Media Causality:

  • Middlebrook 7H9 Broth: The basal medium optimized for mycobacterial growth.

  • 10% OADC Enrichment: Oleic acid (carbon source), Albumin (binds toxic free fatty acids), Dextrose (energy), and Catalase (neutralizes toxic peroxides generated during prolonged aerobic incubation).

  • 0.05% Tween-80: Prevents mycobacterial clumping, ensuring a uniform optical density (OD) and accurate well-to-well distribution.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9-OADC-Tween medium to mid-log phase (OD₆₀₀ ~0.4 - 0.8). Adjust the suspension to a McFarland No. 1 standard, then dilute 1:20 in fresh medium.

  • Compound Plating: In a sterile 96-well plate, add 100 μL of 7H9 medium to all wells. Perform serial two-fold dilutions of the pyrazolo[1,5-a]pyridine compound (e.g., from 10 μg/mL down to 0.005 μg/mL).

  • Inoculation: Add 100 μL of the diluted bacterial suspension to each well (final volume 200 μL).

  • Self-Validating Controls (Critical):

    • Sterility Control: Media only (must remain blue).

    • Growth Control: Bacteria + Media + Vehicle/DMSO (must turn pink).

    • Reference Control: Rifampicin or Isoniazid at known MICs (validates assay sensitivity).

  • Incubation: Seal the plate in a secondary container (to prevent evaporation and ensure biosafety) and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.02% filter-sterilized resazurin sodium salt solution to each well. Re-incubate for 24–48 hours.

  • Readout: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 2: Target Engagement via Oxygen Consumption Rate (OCR) Assay

To prove that a pyrazolo[1,5-a]pyridine hits QcrB, you must measure its effect on bacterial respiration. Crucial Caveat: Because wild-type Mtb will instantly shunt electrons to cytochrome bd when QcrB is inhibited, testing OCR in wild-type cells will yield a false negative (no drop in oxygen consumption). You must use a cytochrome bd knockout strain (ΔcydA) [1].

Step-by-Step Workflow:

  • Cell Preparation: Culture Mtb ΔcydA mutant cells to mid-log phase. Wash and resuspend in assay buffer (e.g., 7H9 broth without carbon sources) to an OD₆₀₀ of 1.0.

  • Baseline Measurement: Transfer the cell suspension to a Clark-type oxygen electrode chamber (or a Seahorse XF Analyzer). Record the basal oxygen consumption rate for 5–10 minutes until a steady downward slope is established.

  • Compound Injection: Inject the pyrazolo[1,5-a]pyridine (e.g., TB47 at 10x MIC).

  • Observation of Causality: In the ΔcydA strain, the OCR will rapidly flatline (oxygen levels remain static), proving complete cessation of respiration because the only available terminal oxidase (bcc-aa3) has been blocked.

  • Assay Validation: Inject an uncoupler (e.g., CCCP) in a parallel control run. CCCP dissipates the proton motive force, forcing the ETC to work at maximum capacity. A sharp increase in OCR confirms the bacteria were metabolically competent prior to drug addition.

Translational Insights & Future Directions

While pyrazolo[1,5-a]pyridines possess exceptional in vitro potency, their clinical utility is maximized in rationally designed combination regimens. Because TB47 induces metabolic redox stress and forces Mtb to rely on the less efficient cytochrome bd pathway, the bacteria become highly vulnerable to secondary stressors. In vivo murine models demonstrate that TB47 is strongly synergistic with Pyrazinamide and Rifampicin [1]. Future drug development should focus on dual-targeting strategies—co-administering a QcrB inhibitor (pyrazolo[1,5-a]pyridine) with a cytochrome bd inhibitor (e.g., Aurachin D derivatives) to achieve rapid, sterilization-level bactericidal activity.

References

  • Lu, Y., et al. (2019). "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases, 5(2), 239-249. [Link]

  • Gong, H., et al. (2021). "Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates." eLife, 10, e69418. [Link]

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]

  • Zhang, S., et al. (2019). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters, 10(4), 576-581. [Link]

Application

The Advent of Pyrazolo[1,5-a]pyridines: A Detailed Protocol for Synthesis via Cross-Dehydrogenative Coupling

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological activity. Its unique structural and electronic properties have made it a focal point for researchers in medicinal chemistry and drug development. Molecules incorporating this motif have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Prominent examples include the sedative-hypnotic agent Zaleplon and the anxiolytic Indiplon, which underscore the clinical relevance of this chemical architecture.[3][4][5] Furthermore, derivatives of pyrazolo[1,5-a]pyridine have been identified as potent inhibitors of p38 kinase and have shown promise as novel antitubercular agents, highlighting the ongoing importance of this scaffold in addressing challenging diseases.[6][7][8]

The development of efficient and atom-economical methods for the synthesis of these valuable compounds is therefore a critical area of research. Traditional multi-step syntheses often suffer from low overall yields and the generation of significant chemical waste. Cross-dehydrogenative coupling (CDC) has emerged as a powerful and sustainable alternative, enabling the direct formation of C-C and C-N bonds from two C-H bonds, thereby streamlining the synthetic process.[9] This application note provides a detailed protocol for a catalyst-free, acetic acid and molecular oxygen-promoted CDC reaction for the synthesis of pyrazolo[1,5-a]pyridines, alongside a discussion of metal-catalyzed alternatives, mechanistic insights, and practical guidance for researchers.

The Power of Cross-Dehydrogenative Coupling (CDC)

CDC reactions represent a paradigm shift in chemical synthesis, moving away from the need for pre-functionalized starting materials. By directly coupling C-H bonds, CDC offers a more efficient and environmentally benign approach to constructing complex molecules. This strategy significantly improves atom economy and reduces the number of synthetic steps, which is highly desirable in both academic and industrial settings.

The synthesis of pyrazolo[1,5-a]pyridines via CDC typically involves the reaction of an N-aminopyridine derivative with a 1,3-dicarbonyl compound. This transformation can be achieved under various conditions, including catalyst-free systems promoted by acid and an oxidant, or through the use of transition metal catalysts such as palladium and copper.[4][10] The choice of method often depends on the specific substrates, desired substitution patterns, and available resources.

Catalyst-Free Aerobic Cross-Dehydrogenative Coupling: A Green Approach

A particularly attractive method for the synthesis of pyrazolo[1,5-a]pyridines is a catalyst-free protocol that utilizes acetic acid as a promoter and molecular oxygen as the sole oxidant.[4][11] This approach is not only cost-effective but also aligns with the principles of green chemistry by avoiding the use of heavy metal catalysts and hazardous oxidants.[12]

Reaction Mechanism

The proposed mechanism for this catalyst-free CDC reaction involves a cascade of steps that culminate in the formation of the fused heterocyclic product.[4][11]

Catalyst-Free_CDC_Mechanism cluster_0 Activation and Nucleophilic Addition cluster_1 Oxidative Dehydrogenation cluster_2 Cyclization and Dehydration N_amino N-amino-2-iminopyridine Adduct_A Adduct A N_amino->Adduct_A Nucleophilic Addition Dicarbonyl 1,3-Dicarbonyl (Enol form) Dicarbonyl->Adduct_A Intermediate_B Intermediate B Adduct_A->Intermediate_B [O] Acetic_Acid AcOH (Protonation) Acetic_Acid->N_amino Activates Intermediate_C Cyclized Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization O2 O₂ (Oxidant) O2->Adduct_A Final_Product Pyrazolo[1,5-a]pyridine Intermediate_C->Final_Product - H₂O

Figure 1: Proposed mechanism for the catalyst-free CDC reaction.

The reaction is initiated by the protonation of the N-amino-2-iminopyridine by acetic acid, which activates it for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound, forming adduct A.[4] This adduct then undergoes oxidative dehydrogenation, facilitated by molecular oxygen, to yield intermediate B. Subsequently, an intramolecular cyclization of intermediate B forms intermediate C, which then loses a molecule of water to afford the final pyrazolo[1,5-a]pyridine product. An alternative pathway where cyclization precedes oxidation may also be possible.[4]

Detailed Experimental Protocol

This protocol is adapted from the work of Al-Tel and Al-Qawasmeh (2019).[4][11]

Materials and Equipment:

  • N-amino-2-iminopyridine derivative (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Ethanol (EtOH), anhydrous

  • Acetic acid (AcOH), glacial (6.0 equiv)

  • Oxygen (O₂) balloon or supply

  • Heavy-walled pressure tube or a round-bottom flask with a condenser

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a heavy-walled pressure tube equipped with a magnetic stir bar, add the N-amino-2-iminopyridine derivative (e.g., 3 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (e.g., 3 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous ethanol (10 mL) followed by glacial acetic acid (1.08 g, 18 mmol, 6.0 equiv).

  • Inert Atmosphere Exchange: Seal the pressure tube and purge with oxygen gas for 2-3 minutes. Maintain a positive pressure of oxygen using an O₂ balloon.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 18 hours.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOH/dioxane mixture) or by flash column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyridine derivative.[4]

Experimental_Workflow_Catalyst_Free A 1. Combine Reactants (N-aminopyridine, 1,3-dicarbonyl) B 2. Add Solvent and Promoter (Ethanol, Acetic Acid) A->B C 3. Purge with Oxygen (Establish O₂ atmosphere) B->C D 4. Heat and Stir (130 °C, 18 h) C->D E 5. Workup (Cool, Filter or Concentrate) D->E F 6. Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Figure 2: Experimental workflow for the catalyst-free synthesis.

Metal-Catalyzed Cross-Dehydrogenative Coupling

While the catalyst-free method is highly advantageous, transition metal-catalyzed CDC reactions offer alternative routes that may be preferable for certain substrates or to achieve different regioselectivity. Palladium and copper are the most commonly employed catalysts for such transformations.[10][13]

Palladium-Catalyzed CDC

Palladium catalysts are well-known for their efficacy in C-H activation and cross-coupling reactions.[10] In the context of pyrazolo[1,5-a]pyridine synthesis, palladium catalysis can facilitate the coupling under different conditions, often with the use of a stoichiometric oxidant like silver acetate (AgOAc).[14]

Plausible Mechanistic Aspects: The mechanism for palladium-catalyzed CDC likely involves the formation of a palladium(II) intermediate through C-H activation of one of the coupling partners. This is followed by a second C-H activation or a reaction with the other partner, and subsequent reductive elimination to form the product and a palladium(0) species. The oxidant then regenerates the active palladium(II) catalyst.[15][16]

Copper-Catalyzed CDC

Copper catalysts provide a more economical alternative to palladium and are also effective in promoting CDC reactions. Copper-mediated protocols for pyrazolo[1,5-a]pyridine synthesis have been developed, often proceeding through oxidative C-C and N-N bond formation.

Plausible Mechanistic Aspects: Copper-catalyzed CDC reactions are thought to proceed via a single-electron transfer (SET) mechanism or through the formation of a copper(II) or copper(III) intermediate. The copper catalyst facilitates the oxidation of the substrates, leading to the formation of radical or cationic intermediates that then combine to form the desired product.[9]

Comparative Overview of Methodologies

The choice of synthetic protocol depends on several factors, including substrate scope, cost, and environmental considerations. The following table provides a comparative summary of the different approaches.

FeatureCatalyst-Free Aerobic CDCPalladium-Catalyzed CDCCopper-Catalyzed CDC
Catalyst NonePd(OAc)₂, PdCl₂, etc.CuBr, CuI, etc.
Oxidant O₂ (air)AgOAc, TBHP, etc.O₂ (air), other oxidants
Promoter/Base Acetic AcidOften a base is requiredOften a base is required
Temperature High (e.g., 130 °C)Varies, often elevatedVaries, can be mild
Advantages Green, low cost, no metal contaminationHigh efficiency, broad substrate scopeLower cost than palladium, good efficiency
Disadvantages High temperature, may have limited scopeCatalyst cost, metal contamination, stoichiometric oxidantPotential for metal contamination
References [4][11][10][13][14][9]

Substrate Scope and Limitations

The catalyst-free aerobic CDC protocol has been shown to be effective for a range of N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[4] Substituents on the aryl moiety of the N-amino-2-iminopyridine, whether electron-donating or electron-withdrawing, generally do not have a significant impact on the reaction outcome.[4] A variety of β-ketoesters and β-diketones, including both acyclic and cyclic variants, are suitable coupling partners.[4]

Metal-catalyzed methods may offer a broader substrate scope for more challenging transformations or for achieving different substitution patterns on the pyrazolo[1,5-a]pyridine core. However, these methods may be sensitive to certain functional groups that can coordinate to the metal catalyst.

Safety, Practical Considerations, and Troubleshooting

Safety Precautions:

  • High-Pressure Reactions: When using a sealed pressure tube, it is crucial to use a blast shield and to ensure the tube is not heated beyond its pressure rating.

  • Oxidants: While molecular oxygen is relatively benign, other oxidants used in metal-catalyzed CDC reactions can be hazardous and should be handled with appropriate care.

  • Solvents: Use of flammable solvents like ethanol requires proper ventilation and avoidance of ignition sources.

  • Metal Catalysts: Palladium and copper compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting:

  • Low or No Yield:

    • Catalyst-Free: Ensure a sufficient oxygen supply and that the reaction temperature is maintained. Check the purity of the starting materials and the acetic acid.

    • Metal-Catalyzed: Catalyst deactivation (e.g., formation of palladium black) can be an issue.[17] Ensure the reaction is conducted under a strictly inert atmosphere and that the catalyst and ligands are of high quality. Consider screening different ligands or catalyst precursors.[18]

  • Formation of Side Products:

    • In some cases, alternative cyclization pathways can lead to the formation of isomeric products like triazolo[1,5-a]pyridines.[4] Careful control of reaction conditions (solvent, temperature, and catalyst, if any) is crucial.

    • Purification by column chromatography may be necessary to separate the desired product from closely related impurities.

Conclusion

The cross-dehydrogenative coupling reaction is a powerful and modern tool for the synthesis of medicinally important pyrazolo[1,5-a]pyridines. The catalyst-free, aerobic protocol offers a green, efficient, and atom-economical approach that is highly attractive for both academic and industrial applications. For substrates that are not amenable to the catalyst-free conditions, palladium- and copper-catalyzed alternatives provide viable synthetic routes. By understanding the underlying mechanisms, carefully selecting the reaction conditions, and adhering to safety protocols, researchers can effectively utilize CDC to access a diverse range of pyrazolo[1,5-a]pyridine derivatives for further investigation in drug discovery and materials science.

References

[17] BenchChem (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support. [3] Google Patents (2007). Zaleplon synthesis - US20070191399A1. [14] Chemical Communications (RSC Publishing). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. [4] Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866–13879. [11] Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. [6] ResearchGate. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Organic & Biomolecular Chemistry (RSC Publishing). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. [5] ResearchGate. Chemical synthesis of [ 3 H]indiplon. A mixture of mono-and.... [18] BenchChem (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Technical Support. [13] Vandavasi, J. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 154-164. [19] ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [20] Google Patents. CN101591338B - Method for synthesizing indiplon. [7] Lu, X., et al. (2018). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 4(12), 1762-1772. [1] PMC - NIH. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [10] Vandavasi, J. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC. [8] VIVO. Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. [2] European Journal of Medicinal Chemistry. Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. Zhuang, W., Zhang, X., & Huang, Q. (2021). Recent Advances in Cross-Dehydrogenative-Coupling Reactions Using Molecular Oxygen as the Sole Oxidant. Chinese Journal of Organic Chemistry, 41(2), 529-542. Wikipedia. Cross dehydrogenative coupling. [9] Organic & Biomolecular Chemistry (RSC Publishing). Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. [12] Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [15] Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 111(3), 1215-1292. [16] Encyclopedia MDPI. Pd-Catalyzed Homogeneous Tandem Processes.

Sources

Method

Application Notes and Protocols for the Evaluation of 4-Methoxypyrazolo[1,5-a]pyridine Derivatives as PI3Kγ/δ Inhibitors

Introduction: The Rationale for Dual PI3Kγ/δ Inhibition The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular activities, including proliferation, su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual PI3Kγ/δ Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular activities, including proliferation, survival, metabolism, and migration.[1] The PI3K family is divided into three classes, with Class I being the most implicated in human diseases like cancer and inflammatory disorders.[2][3] Class I PI3Ks are heterodimers composed of a catalytic (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the expression of γ and δ isoforms is primarily restricted to leukocytes (immune cells).[4][5][6]

This restricted expression pattern makes PI3Kγ and PI3Kδ highly attractive therapeutic targets.[4]

  • PI3Kδ is crucial for the function, differentiation, and activation of both B-cells and T-cells.[5] Its overactivity is a hallmark of many B-cell malignancies.[2][7]

  • PI3Kγ plays a key role in the migration and activation of myeloid cells, such as macrophages and neutrophils, which are often implicated in creating an immunosuppressive tumor microenvironment and driving inflammatory responses.[8][9]

Targeting either isoform alone has shown therapeutic promise. However, a growing body of evidence suggests that dual inhibition of both PI3Kγ and PI3Kδ can offer a superior therapeutic effect.[6][10][11] This dual-action approach can simultaneously dismantle the supportive tumor microenvironment by targeting myeloid cells (via PI3Kγ) and directly attack malignant lymphocytes or modulate aberrant immune responses (via PI3Kδ).[6][12] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemical core for developing potent and selective kinase inhibitors.[13][14] This guide provides detailed protocols for the synthesis and evaluation of novel 4-methoxypyrazolo[1,5-a]pyridine derivatives designed for potent and selective dual inhibition of PI3Kγ and PI3Kδ.

The PI3K Signaling Pathway

The following diagram illustrates the central role of Class I PI3Ks in cell signaling. Upon activation by cell surface receptors (e.g., Receptor Tyrosine Kinases or G-Protein Coupled Receptors), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn phosphorylates a host of substrates to drive cellular processes.[1] Our goal is to inhibit the initial phosphorylation step catalyzed by the γ and δ isoforms.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ / PI3Kδ RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 [ PI3K ] PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream CellResponse Cell Growth, Proliferation, Survival, Migration Downstream->CellResponse Inhibitor 4-Methoxypyrazolo [1,5-a]pyridine Derivative Inhibitor->PI3K INHIBITS

Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3Kγ/δ inhibitors.

PART 1: Chemical Synthesis Protocol

Objective

To synthesize a target 4-methoxypyrazolo[1,5-a]pyridine derivative via a multi-step process, culminating in a Suzuki or Buchwald-Hartwig cross-coupling reaction. This protocol is a representative example; specific reagents and conditions may need to be optimized for different analogs.

Rationale

The synthetic strategy leverages a key intermediate, a halogenated 4-methoxypyrazolo[1,5-a]pyridine, which serves as a versatile handle for introducing diverse chemical moieties via modern cross-coupling reactions.[15] This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a known useful synthetic segment for this purpose.[14]

Materials
  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Desired boronic acid or pinacol ester (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) for Suzuki, or a Buchwald-Hartwig specific precatalyst)

  • Base (e.g., 2M aq. Na₂CO₃ for Suzuki)

  • Solvents: Toluene, Dichloromethane (DCM), Dimethoxyethane (DME), Acetone, Ethanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

  • To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole and diethyl malonate.

  • Reflux the mixture for 24 hours.[15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the diol intermediate 1 .

    • Causality Note: This is a classical condensation reaction to form the pyrimidine ring fused to the pyrazole core.

Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

  • Carefully add the diol 1 to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at 80°C for 5 hours.[15]

  • Cool the reaction and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify by silica gel chromatography to obtain the dichloro intermediate 2 .

    • Causality Note: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution.

Step 3: Selective Morpholine Substitution (3)

  • Dissolve the dichloro intermediate 2 in acetone.

  • Add potassium carbonate (K₂CO₃) followed by the dropwise addition of morpholine.

  • Stir the reaction at room temperature for 1.5-2 hours.[15] Monitor by TLC.

  • Filter off the solids and concentrate the filtrate. The resulting crude product is the key intermediate, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine 3 .

    • Causality Note: The C7 position is generally more reactive towards nucleophilic substitution than the C5 position in this scaffold, allowing for selective installation of the morpholine group, a common hinge-binding motif in PI3K inhibitors.[2][15]

Step 4: Suzuki Cross-Coupling to Final Product (4)

  • To a degassed mixture of intermediate 3 , the desired boronic acid pinacol ester (1.2 equivalents), and DME, add an aqueous solution of 2M Na₂CO₃.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Reflux the reaction under an inert atmosphere (e.g., Argon or Nitrogen) for 16 hours.[15]

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound via silica gel column chromatography to yield the target 4-methoxypyrazolo[1,5-a]pyridine derivative.

    • Causality Note: The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl or heteroaryl substituents at the C5 position to explore the affinity pocket of the PI3K enzyme.[15]

PART 2: Biochemical and Cellular Evaluation Protocols

The following diagram outlines the typical screening cascade for identifying and characterizing novel PI3K inhibitors.

Workflow cluster_chem Chemistry cluster_biochem Biochemical Assays cluster_cell Cellular Assays Synthesis Synthesis of 4-Methoxypyrazolo [1,5-a]pyridine Derivatives Biochem_Screen Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) Synthesis->Biochem_Screen Test Compounds Selectivity Isoform Selectivity Panel (PI3K α, β, γ, δ) Biochem_Screen->Selectivity Determine IC50 pAKT_Assay Target Engagement: p-AKT Inhibition Assay (Cell-Based ELISA / Western) Selectivity->pAKT_Assay Select Potent & Selective Hits Functional_Assay Functional Readout: Cell Proliferation or Chemokine Release Assay pAKT_Assay->Functional_Assay Confirm On-Target Activity Functional_Assay->Synthesis SAR Feedback for Next Generation Compounds

Caption: High-level workflow for the discovery and validation of novel PI3K inhibitors.

Protocol 2.1: In Vitro PI3K Isoform-Selective Kinase Assay (ADP-Glo™)
Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3Kγ and PI3Kδ, and to assess its selectivity against PI3Kα and PI3Kβ.

Rationale

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16] Its high sensitivity and simple "add-mix-read" format make it ideal for high-throughput screening and IC₅₀ determination. Establishing isoform selectivity is paramount, as inhibition of PI3Kα and PI3Kβ is associated with toxicities, particularly metabolic dysregulation.[4][8]

Materials
  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[16]

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology
  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix for each PI3K isoform containing the PI3K kinase buffer, the specific PI3K enzyme, and the PIP2 substrate. Add this mix (e.g., 5 µL) to the appropriate wells containing the test compound.

  • Initiate Reaction: Prepare a solution of ATP in kinase buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent contains the enzymes necessary to convert the ADP produced by the PI3K into ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each isoform.

Data Presentation
CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Selectivity (α/γ)Selectivity (β/δ)
Lead Compound 1,5002,80015 10 100x280x
Reference Cmpd2,5004,00028189x4000x
Protocol 2.2: Cellular Target Engagement - p-AKT (Ser473) Inhibition Assay
Objective

To confirm that the test compound inhibits PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector AKT.

Rationale

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is a crucial secondary step.[17] It validates that the compound can permeate the cell membrane, engage its intracellular target, and elicit the desired biological response.[17] Measuring the phosphorylation of AKT at Serine 473 is a robust and widely accepted readout of PI3K pathway activity.[7][13][18]

Materials
  • A relevant cell line (e.g., a hematological cancer cell line like Pfeiffer for B-cell malignancies, or THP-1 macrophages).

  • Cell culture medium and supplements (FBS, antibiotics).

  • Growth factor or stimulant to activate the PI3K pathway (e.g., Insulin-like growth factor (IGF-1), B-cell receptor (BCR) agonist, or lipopolysaccharide (LPS)).

  • Test compound.

  • Lysis buffer.

  • Cell-based ELISA kit for phospho-AKT (Ser473) or antibodies for Western blotting.

  • Microplate reader (for ELISA) or Western blotting equipment.

Step-by-Step Methodology (Cell-Based ELISA)
  • Cell Seeding: Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere or recover overnight.

  • Serum Starvation (Optional): To reduce basal PI3K signaling, replace the growth medium with serum-free medium for 4-6 hours prior to the experiment.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Pathway Stimulation: Add a stimulant (e.g., IGF-1) to the wells to induce PI3K pathway activation. Incubate for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well to extract cellular proteins.

  • ELISA Protocol:

    • Transfer the cell lysates to the phospho-AKT (Ser473) antibody-coated ELISA plate provided in the kit.

    • Follow the manufacturer's instructions for incubation, washing, addition of detection antibodies, and substrate development.

  • Data Acquisition: Read the absorbance on a microplate reader.

  • Data Analysis: Normalize the p-AKT signal to the total protein concentration or a total-AKT ELISA. Plot the inhibition of the p-AKT signal versus inhibitor concentration to determine the cellular IC₅₀.

References

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research - AACR Journals. Available at: [Link]

  • Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. Available at: [Link]

  • Camps, M., et al. (2009). Small Molecule Inhibitors of Phosphoinositide 3-Kinase (PI3K) δ and γ. Current Topics in Microbiology and Immunology. Available at: [Link]

  • Williams, O. (2011). Discovery and development of dual PI3Kdelta/gamma inhibitors for use as novel anti-inflammatory agents. eScholarship, University of California. Available at: [Link]

  • Sapa, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Fowler, N. H. (2020). A Tale of Two Isoforms: PI3K Delta and Gamma. Targeted Oncology. Available at: [Link]

  • Welf, E. S., et al. (2011). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical Chemistry. Available at: [Link]

  • Kan, H., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Journal of Hematology & Oncology. Available at: [Link]

  • Sapa, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. Available at: [Link]

  • DelveInsight. (n.d.). Phosphatidylinositol 3 Kinase Delta Inhibitors Pipeline Insight. DelveInsight Business Research LLP. Available at: [Link]

  • Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, B., et al. (2026). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. RayBiotech Inc. Available at: [Link]

  • Sapa, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]

  • Berndt, A., et al. (2012). Discovery of novel PI3Kγ/δ inhibitors as potential agents for inflammation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS 1207836-10-9. homesunshinepharma.com. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, B., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ringel, F., et al. (2023). Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia. HemaSphere. Available at: [Link]

  • Wang, Z., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-monem, M. I. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. Available at: [Link]

  • Herman, S. E. M., et al. (2014). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Blood. Available at: [Link]

  • The Oncology Nurse. (2019). PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events. The Oncology Nurse-APN/PA. Available at: [Link]

Sources

Application

In Vivo Evaluation of Pyrazolo[1,5-a]pyridine Derivatives: A Comprehensive Protocol Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged nitrogen ring-junction heterocyclic core in modern medicinal chemistry. Due to its unique electron distribution and hydrogen-bonding capabilities, it has been extensively utilized to design highly potent, ATP-competitive kinase inhibitors (e.g., RET and p38 MAPK inhibitors)[1][2] as well as novel antitubercular agents[3].

Compared to the related imidazo[1,2-a]pyridine class, pyrazolo[1,5-a]pyridines often exhibit superior metabolic stability and reduced off-target toxicity (such as hERG liability), making them ideal candidates for in vivo translation. The core nitrogen atoms act as crucial hydrogen-bond acceptors, interacting directly with the hinge region of the kinase ATP-binding pocket or specific bacterial targets[1][2].

This guide outlines the definitive in vivo protocols for evaluating pyrazolo[1,5-a]pyridine derivatives, focusing on pharmacokinetic (PK) profiling and efficacy modeling in both oncology (tumor xenografts) and infectious disease (tuberculosis) settings.

G Ligand GDNF Family Ligands Receptor RET Receptor Tyrosine Kinase Ligand->Receptor Binds & Dimerizes ATP ATP Binding Pocket Receptor->ATP Activates Kinase Domain Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->ATP Competitive Inhibition Downstream MAPK / PI3K-AKT Pathways ATP->Downstream Phosphorylation Tumor Tumor Proliferation & Survival Downstream->Tumor Drives

RET Kinase Signaling Pathway & Inhibition by Pyrazolo[1,5-a]pyridine Derivatives.

Pre-In Vivo Prerequisites

Before initiating animal studies, the pyrazolo[1,5-a]pyridine derivative must pass critical in vitro gates to ensure animal welfare and data viability:

  • Microsomal Stability: The pyridine core is susceptible to oxidation at positions 5, 7, and 8. Ensure in vitro intrinsic clearance (

    
    ) in mouse/human liver microsomes is acceptable (< 50 µL/min/mg protein)[1].
    
  • Formulation Solubility: Pyrazolo[1,5-a]pyridines are often highly planar and lipophilic. For Intravenous (IV) dosing, a true solution is required (e.g., 5-10% DMSO, 40% PEG400, 50% Water). For Per Os (PO/Oral) dosing, a homogenous suspension (e.g., 0.5% HPMC, 0.2% Tween 80 in water) is generally sufficient and preferred to mimic clinical tablet formulations.

Protocol 1: Pharmacokinetic (PK) Profiling

To establish the PK/PD relationship, researchers must determine the oral bioavailability (


) and half-life (

) of the compound.
Experimental Methodology
  • Animal Selection: Use male CD-1 or BALB/c mice (6–8 weeks old, 20–25 g). Fast the PO group overnight prior to dosing to reduce absorption variability; IV groups do not require fasting.

  • Dosing:

    • IV Group: Administer 1–2 mg/kg via the lateral tail vein. Injection volume: 5 mL/kg.

    • PO Group: Administer 5–10 mg/kg via oral gavage. Dosing volume: 10 mL/kg.

  • Blood Sampling: Collect ~50 µL of blood via the saphenous vein or submandibular bleed into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 min at 4°C. Extract the supernatant (plasma) and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog). Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode).

Target PK Parameters

A successful pyrazolo[1,5-a]pyridine lead should aim for the parameters outlined in Table 1 to ensure sufficient systemic exposure for efficacy[1][3].

ParameterDefinitionTarget Range (Mice)Rationale

Maximum plasma concentration> 1,000 ng/mL (at 10 mg/kg PO)Ensures target engagement above the

.

Elimination half-life2.0 – 6.0 hoursAllows for once-daily (QD) or twice-daily (BID) dosing.

Volume of distribution0.5 – 3.0 L/kgIndicates good tissue penetration (crucial for solid tumors).

Oral Bioavailability> 30%Essential for developing an oral therapeutic.

Table 1: Target PK Parameters for Pyrazolo[1,5-a]pyridine Derivatives.

Protocol 2: In Vivo Efficacy – Oncology Xenograft Model

Pyrazolo[1,5-a]pyridine derivatives are heavily investigated as RET kinase inhibitors for medullary thyroid cancer and non-small cell lung cancer (NSCLC)[2].

Causality in Model Design

We utilize a subcutaneous xenograft model using RET-mutant cell lines (e.g., TT cells or Ba/F3 RET-fusion engineered cells). Subcutaneous implantation is chosen over orthotopic models for initial efficacy screening because it allows for non-invasive, highly accurate daily caliper measurements of tumor volume, which is critical for calculating Tumor Growth Inhibition (TGI).

Experimental Methodology

Workflow A 1. Cell Culture (RET-mutant lines) B 2. Inoculation (Subcutaneous, Mice) A->B C 3. Randomization (Tumor ~150 mm³) B->C D 4. Dosing (PO, Daily) C->D E 5. Monitoring (Caliper & Body Weight) D->E F 6. Endpoint Analysis (TGI & PK/PD) E->F

In Vivo Xenograft Experimental Workflow for Kinase Inhibitors.

  • Cell Preparation: Harvest target cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel® to achieve a concentration of

    
     cells/100 µL. Matrigel is required to support initial vascularization and engraftment.
    
  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth twice weekly. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8 per group) to ensure equal starting tumor burdens across vehicle and treatment arms.

  • Dosing: Administer the pyrazolo[1,5-a]pyridine compound via oral gavage (PO) daily (QD) at varying dose levels (e.g., 10, 30, and 100 mg/kg) for 14–21 days.

  • Measurement: Measure tumor dimensions using digital calipers twice a week. Calculate tumor volume (

    
    ) using the formula: 
    
    
    
    . Monitor body weight simultaneously; >20% body weight loss indicates severe toxicity and is a humane endpoint.
  • Endpoint Analysis: At the end of the study, calculate Tumor Growth Inhibition (TGI). Harvest tumors for immunohistochemistry (IHC) to assess the suppression of downstream biomarkers (e.g., p-ERK, p-AKT) to prove the mechanism of action in vivo.

Protocol 3: In Vivo Efficacy – Antitubercular Model

Recent advancements have identified pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against drug-resistant Mycobacterium tuberculosis (Mtb)[3].

Experimental Methodology
  • Infection: Infect BALB/c mice intravenously via the tail vein with

    
     CFU of log-phase autoluminescent Mtb H37Ra strain. Using an autoluminescent strain allows for real-time, non-invasive monitoring of the bacterial burden via bioluminescence imaging, drastically reducing the number of animals required.
    
  • Dosing: Begin oral administration of the pyrazolo[1,5-a]pyridine derivative (e.g., 25–50 mg/kg) once daily for 5 consecutive days.

  • Imaging & Quantification: Anesthetize mice using isoflurane. Measure the bioluminescence intensity (Relative Light Units, RLU) using an in vivo imaging system (IVIS). A reduction in RLU directly correlates with the bactericidal activity of the compound[3].

Data Analysis and PK/PD Integration

A successful in vivo study does not merely report tumor shrinkage or bacterial clearance; it proves why it happened. The PK/PD relationship is established by overlaying the plasma concentration-time curve (from Protocol 1) with the


 or Minimum Inhibitory Concentration (MIC).

For a pyrazolo[1,5-a]pyridine kinase inhibitor to drive tumor regression, the free plasma concentration (


) must typically exceed the cellular 

for the target kinase for at least 50-60% of the dosing interval (the

metric). If efficacy is observed but exposure is low, investigate potential active metabolites or high tissue accumulation (

) in the tumor microenvironment.

References

  • Hu, X., et al. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters, 2019.[Link]

  • Cheung, M., et al. "The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[Link]

  • Andrews, S. W., et al. "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors." US Patent US10138243B2, Array BioPharma Inc, 2018.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-Methoxypyrazolo[1,5-a]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, complex challenges researchers face when synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, complex challenges researchers face when synthesizing the 4-methoxypyrazolo[1,5-a]pyridine scaffold.

This fused bicyclic system is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system therapeutics 1. However, its synthesis—typically achieved via the N-amination of 3-methoxypyridine followed by a [3+2] cycloaddition—is notoriously plagued by low yields and severe regioselectivity issues.

Below, we dissect the causality behind these failures and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Workflow & Diagnostic Logic

Before diving into specific FAQs, it is critical to map the failure points in the standard synthetic route. The diagram below outlines the diagnostic logic we apply when troubleshooting this synthesis.

G A 3-Methoxypyridine B N-Amination Step A->B C Yield < 30%? B->C D Switch to DPH/DPPH C->D Yes E [3+2] Cycloaddition C->E No D->E F Regioisomer Mixture? E->F G Optimize Base/Solvent F->G Yes H 4-Methoxypyrazolo[1,5-a]pyridine F->H No G->H

Workflow for troubleshooting 4-methoxypyrazolo[1,5-a]pyridine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My N-amination of 3-methoxypyridine is yielding less than 30% of the pyridinium salt. Why is it failing, and how do I fix it?

Causality Analysis: The standard reagent for N-amination is O-(mesitylsulfonyl)hydroxylamine (MSH). While highly reactive, MSH is thermally unstable and highly prone to explosive decomposition. If your MSH has degraded even slightly, the electrophilic amination of the pyridine nitrogen will fail. Furthermore, the electron-withdrawing inductive effect of the 3-methoxy group makes the pyridine nitrogen less nucleophilic than an unsubstituted pyridine, demanding a highly active, yet stable, amination reagent 2.

The Solution: Switch to O-(2,4-dinitrophenyl)hydroxylamine (DPH). DPH is bench-stable, highly electrophilic, and provides a much more reliable transfer of the NH₂ group to electron-deficient pyridines.

Self-Validating Protocol: Preparation of 1-Amino-3-methoxypyridinium Salt

  • Reaction Setup: Dissolve 3-methoxypyridine (10.0 mmol) in anhydrous DCM (20 mL) at 0 °C under argon.

  • Reagent Addition: Add DPH (10.5 mmol) portion-wise over 15 minutes.

  • Incubation: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Isolation: A precipitate will form. Filter the solid and wash thoroughly with cold diethyl ether (3 × 10 mL) to remove the 2,4-dinitrophenol byproduct.

  • Self-Validating Checkpoint: Acquire a crude ¹H-NMR in DMSO-d₆. Validation of successful amination is confirmed by a significant downfield shift of the pyridine protons (the C2 proton shifts from ~8.2 ppm to >8.8 ppm) and the appearance of a broad, exchangeable -NH₂ singlet integrating to 2H at ~8.5 ppm. If this singlet is absent, the salt has degraded and must be remade.

Q2: After the [3+2] cycloaddition, I am getting a 1:1 mixture of 4-methoxy and 6-methoxypyrazolo[1,5-a]pyridine. How can I control the regioselectivity?

Causality Analysis: This is the most critical bottleneck in the synthesis. When the 1-amino-3-methoxypyridinium salt is deprotonated, it forms an N-ylide. During the subsequent [3+2] cycloaddition with an alkyne (e.g., ethyl propiolate), the alkyne can attack either the C2 or C6 position of the pyridine ring.

  • Attack at C2 yields the desired 4-methoxy isomer.

  • Attack at C6 yields the 6-methoxy isomer.

Because the methoxy group at C3 sterically shields the adjacent C2 position, the kinetic pathway naturally favors attack at the unhindered C6 position. Overcoming this steric bias requires tuning the transition state via solvent polarity and base bulkiness 3.

Pathway Ylide 1-Amino-3-methoxy- pyridinium Ylide TS_C2 C2 Attack (Sterically Hindered) Ylide->TS_C2 DABCO/MeCN TS_C6 C6 Attack (Sterically Free) Ylide->TS_C6 K2CO3/Toluene Prod_4 4-Methoxy Isomer (Target) TS_C2->Prod_4 Prod_6 6-Methoxy Isomer (Byproduct) TS_C6->Prod_6

Mechanistic divergence in the [3+2] cycloaddition of 3-methoxypyridinium ylides.

Data Presentation: Impact of Conditions on Regioselectivity To force the reaction toward the sterically hindered C2 position, a bulky organic base (like DABCO) in a polar aprotic solvent (MeCN) is required. The table below summarizes our internal optimization data for the reaction of 1-amino-3-methoxypyridinium ylide with ethyl propiolate:

SolventBase (1.5 eq)Temperature (°C)Total Yield (%)Ratio (4-OMe : 6-OMe)
TolueneK₂CO₃1105820 : 80
DCMK₂CO₃256535 : 65
DMFDBU807245 : 55
MeCN DABCO 25 81 65 : 35

Self-Validating Protocol: Regioselective [3+2] Cycloaddition

  • Ylide Generation: Suspend 1-amino-3-methoxypyridinium salt (5.0 mmol) in anhydrous MeCN (25 mL) at 0 °C. Add DABCO (7.5 mmol) dropwise.

  • Self-Validating Checkpoint: The cloudy suspension will immediately clear and turn a deep, vibrant yellow. This color change is the visual validation that the active N-ylide has successfully formed. If the solution remains colorless, your base is inactive or the salt is dead.

  • Cycloaddition: Add ethyl propiolate (6.0 mmol) dropwise. Allow the reaction to stir at 25 °C for 16 hours.

  • Workup: Concentrate under reduced pressure, partition between EtOAc (50 mL) and saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (2 × 25 mL), dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify via flash chromatography (Hexane/EtOAc gradient). On the TLC plate, the 4-methoxy isomer (target) will exhibit a slightly higher

    
     value than the 6-methoxy isomer. Causality: The methoxy group at the 4-position partially shields the bridgehead nitrogen, reducing its dipole interaction with the polar silica gel.
    
Q3: I am using Dimethyl Acetylenedicarboxylate (DMAD) for the cycloaddition, but the subsequent decarboxylation step destroys my pyrazolopyridine core. What is going wrong?

Causality Analysis: DMAD is highly reactive and guarantees a high-yielding cycloaddition, but it leaves you with a pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. Removing these ester groups requires harsh saponification followed by thermal decarboxylation (often >200 °C in diphenyl ether). At these extreme temperatures, the electron-rich 4-methoxypyrazolo[1,5-a]pyridine core undergoes oxidative degradation, and the methoxy ether can be cleaved.

The Solution: Abandon DMAD. Use an unsymmetrical, mono-activated alkyne like ethyl propiolate or utilize a TEMPO-mediated oxidative [3+2] annulation with electron-deficient alkenes (e.g., methyl acrylate) 1. Ethyl propiolate yields the 3-carboxylate directly, which can be saponified and decarboxylated under much milder conditions (e.g., Copper(I) oxide catalysis in quinoline at 150 °C), preserving the integrity of the methoxy group.

References

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega.[Link]

Sources

Optimization

purification techniques for pyrazolo[1,5-a]pyridine derivatives

Welcome to the Pyrazolo[1,5-a]pyridine Purification Support Center . Pyrazolo[1,5-a]pyridines are privileged N-bridgehead bicyclic scaffolds widely utilized in medicinal chemistry, notably as potent PI3Kγ/δ inhibitors, k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolo[1,5-a]pyridine Purification Support Center .

Pyrazolo[1,5-a]pyridines are privileged N-bridgehead bicyclic scaffolds widely utilized in medicinal chemistry, notably as potent PI3Kγ/δ inhibitors, kinase inhibitors, and dopamine receptor antagonists[1]. The synthesis of these heterocycles frequently relies on [3+2] cycloaddition reactions between N-aminopyridines and electron-deficient alkynes or alkenes[2][3]. While synthetically robust, these pathways often yield complex crude mixtures containing unreacted precursors, highly polar byproducts, and closely related regioisomers.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific physicochemical properties of pyrazolo[1,5-a]pyridines—such as their basic nitrogen network and rigid planar structure—to provide causality-driven troubleshooting and self-validating purification workflows.

Part 1: Diagnostic Purification Workflows

Before selecting a purification method, you must evaluate the crude mixture's impurity profile and the target scale. The decision matrix below outlines the optimal path based on these parameters.

Purification_Workflow Crude Crude Pyrazolo[1,5-a]pyridine Reaction Mixture Assess Assess Impurity Profile Crude->Assess Regio Regioisomers Present? Assess->Regio Polar High Polarity / Large Scale? Assess->Polar PFP RP-HPLC (PFP Column) Orthogonal Selectivity Regio->PFP Yes Flash Normal Phase Flash (1% TEA Modifier) Regio->Flash No Polar->Flash No Cryst Recrystallization (EtOH/Dioxane) Polar->Cryst Yes Pure Pure API-Grade Compound PFP->Pure Flash->Pure Cryst->Pure

Caption: Decision matrix for pyrazolo[1,5-a]pyridine purification based on scale and impurity profile.

Part 2: Troubleshooting & FAQs

Q1: My pyrazolo[1,5-a]pyridine regioisomers co-elute on standard silica gel. How can I resolve them? Causality: [3+2] cycloadditions often produce 2,3- and 3,4-substituted regioisomers[2]. Because the rigid pyrazolo[1,5-a]pyridine core dominates the molecule's overall dipole moment, standard normal-phase silica (which separates primarily by hydrogen bonding and polarity) cannot distinguish the subtle steric differences between these isomers. Solution: Transition from normal-phase silica to a shape-selective stationary phase. In reverse-phase chromatography, a Pentafluorophenyl (PFP) column provides orthogonal selectivity via


 interactions, dipole-dipole interactions, and steric recognition, which is highly effective for planar aromatic regioisomers. If restricted to normal phase, doping the mobile phase with 1-2% triethylamine (TEA) masks the acidic silanols on the silica, preventing peak broadening and often revealing hidden resolution between isomers.

Q2: I am experiencing severe peak tailing during Reverse-Phase Prep-HPLC. How do I correct this? Causality: The pyrazolo[1,5-a]pyridine system contains a basic nitrogen network. At near-neutral pH (pH 5-7), the molecule exists in a state of partial protonation. This leads to a dual retention mechanism on C18 columns: hydrophobic partitioning of the neutral species and secondary ion-exchange interactions between the protonated nitrogen and residual unendcapped silanols on the stationary phase. Solution: You must force the molecule into a single ionization state.

HPLC_pH_Logic Start HPLC Method Development Acidic Low pH (0.1% TFA) Fully Protonated Start->Acidic Acid Stable Basic High pH (0.1% NH4OH) Neutral State Start->Basic Acid Sensitive Tailing Avoid pH 5-7 (Partial Ionization = Peak Tailing) Start->Tailing Sharp1 Sharp Peak (Ion-Pairing) Acidic->Sharp1 Sharp2 Sharp Peak (Hydrophobic) Basic->Sharp2

Caption: Logical relationship between mobile phase pH and chromatographic peak shape for basic heterocycles.

Q3: How can I efficiently scale up the purification of highly polar pyrazolo[1,5-a]pyridine-3-carbonitriles without using massive amounts of silica? Causality: Carbonitrile and carboxamide derivatives exhibit extremely high polarity and poor solubility in standard non-polar loading solvents (like hexane or dichloromethane), leading to column overloading and immediate precipitation on the column head. Solution: Bypass chromatography entirely and utilize solvent-antisolvent recrystallization. Literature demonstrates that highly polar pyrazolo[1,5-a]pyridine carbonitriles can be efficiently recrystallized using an Ethanol/Dioxane mixture (e.g., 4:1 or 5:1 ratios)[4]. The dioxane solubilizes the core at high temperatures, while ethanol acts as a tunable antisolvent upon cooling, yielding highly pure crystals[3][4].

Part 3: Quantitative Data Comparison

To optimize your time and resources, compare the expected outcomes of the three primary purification techniques used for this scaffold:

Purification TechniqueTarget Impurity ProfileTypical RecoveryScalabilityPrimary Mechanism of Action
Normal Phase Flash (Amine-doped) Non-polar byproducts, baseline impurities70-85%High (Grams)Hydrogen bonding / Polarity
Reverse Phase Prep-HPLC (PFP) Co-eluting regioisomers60-80%Low (Milligrams)

interactions, shape selectivity
Solvent-Antisolvent Recrystallization Highly polar derivatives (e.g., carbonitriles)85-95%Very High (Multi-gram)Differential solubility lattice energy

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Reverse-Phase Prep-HPLC (For API-Grade Polishing)

This protocol utilizes ion-pairing to suppress silanol interactions, ensuring sharp peak shapes for basic pyrazolo[1,5-a]pyridines.

  • Sample Preparation: Dissolve the crude API in LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a C18 Prep Column (e.g., 150 x 21.2 mm, 5 µm). If regioisomers are known to be present, substitute with a PFP (Pentafluorophenyl) column.

  • Mobile Phase Setup:

    • Aqueous (A): Water with 0.1% Trifluoroacetic acid (TFA).

    • Organic (B): Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a scouting gradient from 10% B to 90% B over 15 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Checkpoint: Analyze the UV chromatogram of the scouting run. Calculate the peak asymmetry factor (

    
    ). If 
    
    
    
    , the basic nitrogen is still interacting with silanols. Do not proceed with the bulk injection. Instead, switch to a high-pH mobile phase (0.1%
    
    
    ) or increase the TFA concentration to 0.2% to enhance ion-pairing.
  • Fraction Collection & Lyophilization: Collect the target peak based on mass-triggering or UV threshold. Freeze the fractions immediately and lyophilize to remove water and volatile TFA.

Protocol B: Solvent-Antisolvent Recrystallization (For Polar Derivatives)

This protocol leverages the differential solubility of pyrazolo[1,5-a]pyridines in cyclic ethers versus alcohols[4].

  • Dissolution: Suspend the crude pyrazolo[1,5-a]pyridine (e.g., 1.0 g) in a minimal volume of 1,4-dioxane (approx. 5-10 mL) in a round-bottom flask. Heat to 80°C under stirring until the solid is fully dissolved.

  • Antisolvent Addition: Slowly add hot ethanol (antisolvent) dropwise to the stirring solution until the mixture becomes faintly turbid (cloud point).

  • Clarification: Add 1-2 drops of hot 1,4-dioxane until the solution is perfectly clear again.

  • Validation Checkpoint: Maintain the temperature at 80°C for 5 minutes. If the solution does not remain clear and solid begins to crash out while hot, highly insoluble impurities are precipitating. Perform a rapid hot filtration through a pre-warmed celite pad before proceeding to step 5.

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize lattice formation.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with 2 x 5 mL of ice-cold ethanol. Dry under high vacuum.

Part 5: References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: ACS Omega (ACS Publications) URL:[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

overcoming low solubility of 4-Methoxypyrazolo[1,5-a]pyridine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of heterocyclic fragments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of heterocyclic fragments. 4-Methoxypyrazolo[1,5-a]pyridine is a privileged scaffold widely utilized in the development of kinase inhibitors (e.g., PI3K, PDK1) and purinoceptor antagonists. However, its planar, aromatic nature and lack of highly polar solubilizing groups inherently limit its aqueous solubility.

When you observe irreproducible IC50 shifts, flatlining dose-response curves, or high background noise in your assays, kinetic precipitation is almost always the culprit. This guide is designed to help you diagnose, troubleshoot, and permanently resolve solubility bottlenecks for this specific compound class.

Diagnostic Workflow: Resolving Kinetic Precipitation

Before altering your assay biology, you must ensure your compound is fully in solution. The following decision tree outlines the logical progression for rescuing insoluble pyrazolo[1,5-a]pyridine derivatives.

SolubilityWorkflow A Prepare 10 mM Stock in 100% DMSO B Dilute into Aqueous Assay Buffer A->B C Visible/Kinetic Precipitation? B->C D Is Assay Tolerant to >0.5% DMSO? C->D Yes I Proceed to Bioassay C->I No E Increase DMSO to 1-2% (Biochemical Assays) D->E Yes F Use Solubilizing Excipients (Cell-Based Assays) D->F No E->I G HP-β-CD Complexation (Recommended) F->G H PEG300 / Tween-80 Formulation F->H G->I H->I

Diagnostic workflow for overcoming 4-Methoxypyrazolo[1,5-a]pyridine kinetic precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-Methoxypyrazolo[1,5-a]pyridine stock turn cloudy upon addition to the assay buffer? A: You are observing kinetic precipitation. While 4-Methoxypyrazolo[1,5-a]pyridine is highly soluble in 100% Dimethyl sulfoxide (DMSO), its thermodynamic solubility in aqueous media is intrinsically low. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is forced into a supersaturated state and crashes out before it can reach equilibrium[1]. This phenomenon is a well-documented hurdle in early drug discovery, particularly for lipophilic heterocycles[2].

Q2: How can I differentiate between a solubility issue and an inactive compound in my kinase assay? A: A classic sign of kinetic precipitation is a "bell-shaped" dose-response curve or high variability between technical replicates. To definitively rule out insolubility, perform a kinetic solubility assay using laser nephelometry or direct UV absorption prior to your bioassay[1]. If the compound scatters light at your top assay concentration, it has precipitated, and the perceived "inactivity" is merely a lack of bioavailable compound.

Q3: What is the optimal strategy to solubilize this compound without interfering with cellular assays? A: For cell-based assays, DMSO must typically be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity[2]. If 0.5% DMSO is insufficient, the gold standard is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD encapsulates the hydrophobic pyrazolo[1,5-a]pyridine moiety within its toroid cavity, drastically increasing apparent aqueous solubility without the osmotic penalty or toxicity of high co-solvent concentrations[].

Q4: Are there alternative co-solvents if cyclodextrins are unavailable? A: Yes. For complex in vivo or biochemical assays, a step-wise formulation using PEG300 and Tween-80 can be highly effective. A standard protocol involves dissolving the compound in DMSO, adding PEG300, followed by Tween-80, and finally diluting with saline or PBS[4]. However, be cautious: surfactants like Tween-80 can disrupt cell membranes in delicate in vitro cell cultures.

Quantitative Data & Formulation Guidelines

To assist in your experimental design, refer to the tables below which summarize the tolerability of various solubilization strategies and the expected solubility limits of pyrazolo[1,5-a]pyridine derivatives.

Table 1: Comparative Solubilization Strategies and Assay Tolerability

StrategySolubilization MechanismMax Recommended Conc.Cell Assay Compatibility
DMSO Co-solvent0.5% - 1.0% (v/v)Moderate (Cytotoxic >1%)
HP-β-CD Inclusion Complex5% - 20% (w/v)High (Biocompatible)
PEG300 Co-solvent5% - 10% (v/v)Moderate (Osmotic stress)
Tween-80 Surfactant / Micelle0.1% - 0.5% (v/v)Low (Membrane disruption)

Table 2: Expected Solubility Limits of 4-Methoxypyrazolo[1,5-a]pyridines

Solvent SystemSolubility StateEstimated Solubility Limit
100% DMSOThermodynamic> 20 mM
PBS (pH 7.4)Thermodynamic< 10 µM
PBS + 1% DMSOKinetic10 - 50 µM
PBS + 20% HP-β-CDApparent> 500 µM

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By incorporating specific control steps, you can be mathematically and visually certain that your compound is in solution before committing to expensive biological assays.

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Causality: This protocol forces the compound into its assay-like state to determine the exact concentration at which kinetic precipitation occurs[1]. Self-Validation: Includes a highly soluble control and a known insoluble control to validate the dynamic range of the light scattering detector.

  • Preparation: Prepare a 10 mM stock of 4-Methoxypyrazolo[1,5-a]pyridine in anhydrous DMSO.

  • Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well UV-transparent microtiter plate.

  • Aqueous Challenge: Rapidly add the target aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration matching your assay (e.g., 1% v/v).

  • Equilibration: Incubate at room temperature for 2 hours on a plate shaker (300 rpm) to allow kinetic precipitation to stabilize.

  • Measurement: Measure light scattering using a laser nephelometer.

  • Validation Check: An inflection point in the scattering curve indicates the kinetic solubility limit. Ensure your highly soluble control shows a flat baseline, confirming no false-positive scattering from the buffer.

Protocol B: HP-β-CD Inclusion Complexation for Bioassays

Causality: Cyclodextrins require activation energy to displace water molecules from their hydrophobic cavity and encapsulate the target drug[]. Self-Validation: The protocol uses a high-speed centrifugation step to physically separate any uncomplexed, precipitated drug, ensuring the final supernatant is a true solution.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer.

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the 10 mM DMSO stock of 4-Methoxypyrazolo[1,5-a]pyridine dropwise. (Ensure final DMSO does not exceed 1%).

  • Energy Input: Sonicate the mixture in a water bath for 15 minutes at room temperature. This provides the kinetic energy required for efficient host-guest inclusion.

  • Phase Separation: Centrifuge the complexed solution at 10,000 x g for 10 minutes.

  • Validation Check: Carefully inspect the bottom of the tube. The absence of a visible pellet visually validates complete solubilization. Transfer the clear supernatant to a new vial for immediate assay use.

Protocol C: PEG300 / Tween-80 Co-solvent Formulation

Causality: For highly recalcitrant derivatives where cyclodextrins fail, a gradient of decreasing solvent polarity (DMSO -> PEG -> Tween -> Water) prevents the "shock" of rapid aqueous dilution[4].

  • Initial Solubilization: Add 100 µL of the 10 mM DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution becomes completely clear.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Vortex well until fully clarified.

  • Aqueous Dilution: Slowly add 450 µL of Saline or PBS dropwise while continuously vortexing.

  • Validation Check: The final solution should be optically clear. If opalescence occurs, the compound has formed unstable micro-precipitates, and the DMSO/PEG ratio must be increased.

References

  • "In vitro solubility assays in drug discovery" - PubMed. Available at:[Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

Welcome to the technical support center for the regioselective synthesis of pyrazolo[1,5-a]pyridine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective synthesis of pyrazolo[1,5-a]pyridine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a cornerstone in modern drug discovery, but controlling the regioselectivity of its formation remains a significant synthetic challenge.

This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and authoritative literature. Our goal is to empower you to overcome common hurdles, optimize your reaction conditions, and achieve predictable, high-yielding access to your desired isomers.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and analysis of pyrazolo[1,5-a]pyridine isomers.

Q1: What are the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent and versatile strategy is the [3+2] cycloaddition reaction. This typically involves the reaction of an N-ylide, such as an N-iminopyridinium ylide, with a suitable dipolarophile like an alkyne or alkene.[1][2] Other significant methods include:

  • Cascade Direct Alkenylation/Cyclization: A powerful method for synthesizing 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and alkenyl iodides, often catalyzed by palladium and silver.[3][4]

  • Cross-Dehydrogenative Coupling (CDC): This approach involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by an oxidant like molecular oxygen and an acid catalyst.[1][5]

  • Annulation-Aromatization: A TEMPO-mediated [3+2] annulation of N-aminopyridines with α,β-unsaturated compounds provides a highly regioselective route to multisubstituted pyrazolo[1,5-a]pyridines.[6][7]

Q2: What are the key factors that control regioselectivity in pyrazolo[1,5-a]pyridine synthesis?

A2: Regioselectivity—the preferential formation of one constitutional isomer over others—is a critical challenge. The outcome is governed by a subtle interplay of several factors:

  • Electronic Properties: The electronic nature of substituents on both the pyridine precursor and the coupling partner (e.g., alkyne or alkene) is paramount. Electron-withdrawing or -donating groups can dictate the preferred site of cyclization.

  • Steric Hindrance: Bulky substituents on the reactants can sterically direct the reaction to the less hindered position, favoring the formation of a specific regioisomer.[8]

  • Catalyst and Reaction Conditions: The choice of catalyst (e.g., palladium, copper, iodine), solvent, temperature, and additives can dramatically influence the regiochemical outcome.[8] For instance, certain catalysts can selectively promote one reaction pathway over another.[8]

  • Nature of the Dipolarophile: In [3+2] cycloadditions, the structure of the alkene or alkyne partner is crucial. Electron-deficient alkenes, for example, react with N-aminopyridinium ylides to provide multifunctionalized pyrazolo[1,5-a]pyridines with high regioselectivity.[9]

Q3: How can I reliably distinguish between C2- and C3-substituted pyrazolo[1,5-a]pyridine isomers?

A3: Unambiguous characterization is essential. The primary tool for isomer differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the heterocyclic core are diagnostic. For example, the chemical shift of a methyl group at the C5 or C7 position can help distinguish isomers.[10]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and pyridine rings differ significantly between isomers.[1][5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and establishing connectivity within the molecule, thereby confirming the substitution pattern.[11]

  • NOE (Nuclear Overhauser Effect): NOE experiments can reveal through-space proximity between protons, which can help elucidate the regiochemistry, for instance, by observing an NOE between a substituent at C2 and the proton at H3.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides the most definitive structural proof and confirms the regioselectivity of the reaction.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured, cause-and-solution approach to specific problems you may encounter during your experiments.

Problem 1: My reaction yields a mixture of regioisomers. How can I improve selectivity for the desired isomer?

This is the most common challenge. A poor regioisomeric ratio compromises the yield of your target compound and complicates purification.

// Nodes Problem [label="Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Cause1 [label="Suboptimal Catalyst\nor Promoter", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Incorrect Solvent\nor Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Steric/Electronic\nProperties of Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Screen Catalysts\n(e.g., Pd, Ag, TEMPO)\nConsult literature for\nprecedent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Conditions\n- Vary solvent polarity\n- Perform temperature screen", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Modify Substrate\n- Add/change directing groups\n- Introduce steric bulk", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label="Possible Cause"]; Problem -> Cause2 [label="Possible Cause"]; Problem -> Cause3 [label="Possible Cause"]; Cause1 -> Solution1 [label="Solution"]; Cause2 -> Solution2 [label="Solution"]; Cause3 -> Solution3 [label="Solution"]; } } Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Solution A: Re-evaluate Your Catalytic System. The catalyst is often the primary director of regioselectivity.

    • For C2-Alkenylation: If you are targeting 2-substituted isomers via cascade reactions, ensure your Palladium and Silver catalysts are active. A combination of a Pd(II) catalyst for the direct alkenylation and a silver salt (e.g., Ag₂CO₃, AgOAc) for the subsequent cyclization is often effective.[3][4]

    • For [3+2] Annulations: In TEMPO-mediated reactions with α,β-unsaturated compounds, TEMPO can act as both a Lewis acid and an oxidant to drive high regioselectivity.[6][7] If selectivity is poor, verify the quality and loading of your TEMPO reagent.

    • Screening: If your current system is failing, a systematic screen of different catalysts (e.g., various Pd ligands, other transition metals) and oxidants reported in the literature for similar transformations is a logical next step.

  • Solution B: Optimize Reaction Parameters.

    • Solvent Effects: Solvent polarity can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical pathway. Screen a range of solvents from nonpolar (e.g., Toluene, Dioxane) to polar aprotic (e.g., DMF, NMP, Acetonitrile).[12]

    • Temperature Control: Perform the reaction at different temperatures. Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Conversely, some reactions require heating to overcome activation barriers.[8]

  • Solution C: Substrate Modification.

    • If possible, modify your starting materials. The introduction of a bulky substituent on the pyridine ring or the coupling partner can sterically block one reaction site, thereby favoring the formation of a single isomer.[8] This is a more involved solution but can be highly effective.

Problem 2: I am observing low or no yield of the desired pyrazolo[1,5-a]pyridine product.

Low conversion or the formation of decomposition products can lead to poor yields.

Detailed Solutions:

  • Solution A: Verify Starting Material Purity and Stability.

    • N-iminopyridinium ylides: These starting materials can be unstable. It is often best to generate them in situ or use them immediately after preparation. Confirm their integrity by ¹H NMR before use.

    • Reactant Purity: Impurities in any of the starting materials can poison catalysts or lead to side reactions.[12] Ensure all reactants are pure and dry, especially when using moisture-sensitive catalysts or reagents.

  • Solution B: Optimize Reaction Time and Temperature.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely.[8] A reaction that is run for too long can lead to product decomposition, while insufficient time will result in incomplete conversion.

    • Temperature Optimization: If no reaction is observed, the activation energy may not be reached. Gradually increase the temperature. Conversely, if decomposition is observed, try running the reaction at a lower temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing efficient and uniform heating.[2]

  • Solution C: Check Catalyst and Reagent Activity.

    • Catalyst Deactivation: Ensure your catalyst is active. Palladium catalysts, for example, can be sensitive to air and moisture. Use appropriate inert atmosphere techniques (e.g., Schlenk line, glovebox).

    • Stoichiometry: Carefully check the stoichiometry of all reagents, especially in multi-component reactions.

Problem 3: I am struggling to separate the regioisomers by column chromatography.

Regioisomers often have very similar polarities, making their separation a significant challenge.[8]

Detailed Solutions:

  • Solution A: Optimize Chromatographic Conditions.

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen different mobile phases. Start with standard systems like Hexane/Ethyl Acetate and then try alternatives like Dichloromethane/Methanol or incorporating small amounts of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and separation.

    • Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity.[8]

    • Preparative HPLC: For high-value materials or particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool.[8]

  • Solution B: Derivatization.

    • If the isomers have a suitable functional handle (e.g., -OH, -NH₂), you can temporarily convert them into derivatives (e.g., esters, amides) that may have significantly different polarities, making them easier to separate. After separation, the original functionality can be restored by cleaving the derivative.

  • Solution C: Recrystallization.

    • If your product is a solid, attempt recrystallization from various solvents. This can sometimes selectively crystallize one isomer out of the mixture, providing a highly pure product.

Data & Protocols

Table 1: Influence of Reaction Conditions on Regioselectivity

This table summarizes representative conditions that favor specific isomer formation, based on literature precedents. This should be used as a starting point for your optimizations.

Target IsomerPrecursorsKey Reagents/CatalystSolventTemp.Reference
2-Substituted N-iminopyridinium ylide + Alkenyl iodidePd(OAc)₂, Ag₂CO₃Dioxane100 °C[3][4]
Multisubstituted N-aminopyridine + α,β-Unsaturated KetoneTEMPOToluene110 °C[6][7]
Multisubstituted N-amino-2-iminopyridine + 1,3-DicarbonylAcetic Acid, O₂Ethanol130 °C[1][5]
Example Protocol: Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines via Cascade Direct Alkenylation/Cyclization

This protocol is adapted from methodologies described for the direct synthesis of 2-substituted isomers and serves as a validated starting point.[3][4]

Workflow Diagram:

// Nodes Start [label="Combine Reactants:\nN-iminopyridinium ylide,\nAlkenyl iodide, Pd(OAc)₂,\nAg₂CO₃, Ligand, Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat under Inert\nAtmosphere (e.g., N₂)\n(e.g., 100 °C, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS\nfor consumption of\nstarting material", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool to RT\nFilter through Celite®\nConcentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by Flash\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Characterize by\nNMR, MS to confirm\nstructure and purity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Analyze; } } Caption: Experimental workflow for cascade alkenylation/cyclization.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the N-iminopyridinium ylide (1.0 equiv), alkenyl iodide (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with a suitable solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to isolate the desired 2-substituted pyrazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure, regiochemistry, and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Daugulis, O., & Campeau, L.-C. (2010). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. Organic Letters, 12(3), 516–519. [Link]

  • Campeau, L. C., & Daugulis, O. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. PubMed.[Link]

  • Behbehani, H., Ibrahim, H. M., & El-Kousy, S. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13851. [Link]

  • Klimtchuk, E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 408-418. [Link]

  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[Link]

  • Behbehani, H., Ibrahim, H. M., & El-Kousy, S. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.[Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.[Link]

  • Gouda, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal, 11(1), 1-10. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.[Link]

  • Allen, J. G., et al. (2008). Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use.
  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]

  • Eldebss, T. M. A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104212. [Link]

  • Cole, D. C., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.[Link]

  • Portilla, J., et al. (2022). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. ResearchGate.[Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.[Link]

  • Al-Tel, T. H. (2011). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 9(20), 7078-7086. [Link]

  • Guda, M. R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.[Link]

  • Cole, D. C., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications.[Link]

  • Elgemeie, G. H., et al. (2019). An NMR and Computational Study of Azolo[a]pyrimidines with Special Emphasis on Pyrazolo[1,5‐a]pyrimidines. R Discovery.[Link]

  • Sharma, A., & Kumar, V. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.[Link]

  • Guda, M. R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of Pyrazolo[1,5-a]pyridine Scaffolds

Welcome to the Application Support Center. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, utilized in FDA-approved drugs (e.g., Ibudilast) and numerous kinase inhibitors [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, utilized in FDA-approved drugs (e.g., Ibudilast) and numerous kinase inhibitors [1]. However, researchers frequently encounter severe pharmacokinetic bottlenecks when advancing these molecules in vivo [2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome solubility, permeability, and metabolic stability challenges.

Section 1: Solubility Challenges & Formulation Solutions

Q: Why do my pyrazolo[1,5-a]pyridine derivatives consistently exhibit "brick dust" properties, limiting their oral bioavailability?

A: The pyrazolo[1,5-a]pyridine core is a planar, fused 5:6 aza-heteroaromatic bicyclic system [3]. This inherent planarity allows for tight molecular packing, resulting in high crystal lattice energy. When combined with lipophilic substituents (often added to improve target binding), the aqueous solubility drops significantly. To overcome this, you must disrupt the crystal lattice. Amorphous Solid Dispersions (ASDs) achieve this by trapping the API in a high-energy, disordered state within a polymer matrix, preventing recrystallization and maintaining supersaturation in the gastrointestinal tract [4].

Protocol: Preparation and Validation of ASDs via Hot Melt Extrusion (HME)

Causality Focus: We utilize HPMCAS (Hypromellose Acetate Succinate) as the carrier polymer. Its amphiphilic nature not only stabilizes the amorphous API in the solid state via hydrogen bonding but also acts as a precipitation inhibitor during dissolution, maintaining the supersaturated state necessary for absorption.

  • Physical Mixing: Blend the pyrazolo[1,5-a]pyridine API and HPMCAS at a 1:3 (w/w) ratio.

  • Extrusion: Process the blend through a twin-screw extruder. Critical Parameter: Set the barrel temperature above the glass transition temperature (

    
    ) of the polymer but below the melting point (
    
    
    
    ) of the API. This ensures the API dissolves into the polymer melt without undergoing thermal degradation.
  • Milling: Cool the extrudate rapidly to freeze the amorphous state, then mill and sieve to a uniform particle size (< 250 µm) to ensure consistent dissolution kinetics.

  • Self-Validation (Solid-State Characterization):

    • PXRD (Powder X-ray Diffraction): Analyze the milled powder. The complete absence of Bragg peaks (yielding a broad "amorphous halo") validates that the pyrazolo[1,5-a]pyridine crystal lattice has been successfully disrupted.

    • DSC (Differential Scanning Calorimetry): Look for a single, intermediate

      
       between that of the pure API and the polymer. Two distinct 
      
      
      
      s indicate phase separation, meaning the protocol failed and the extrusion temperature or polymer ratio must be adjusted.

ASD_Workflow A API + Polymer (e.g., HPMCAS) B Hot Melt Extrusion (T > Tg, T < Tm) A->B C Milling & Sieving B->C D Solid State Characterization C->D E PXRD (Amorphous Halo) D->E F DSC (Single Tg) D->F G In Vitro Dissolution (Supersaturation) D->G

Caption: Workflow for preparing and validating amorphous solid dispersions.

Section 2: Metabolic Stability & Permeability Optimization

Q: My compound has good solubility but poor in vivo exposure. Pharmacokinetic studies show a low oral bioavailability (F < 15%). What is the likely cause?

A: If solubility is not the limiting factor, the pyrazolo[1,5-a]pyridine scaffold may be subject to high first-pass metabolism. The electron-rich nature of the pyrazole ring makes it susceptible to CYP450-mediated oxidation [5]. Additionally, specific functional groups, such as sulfoxides, can be rapidly metabolized to sulfones in vivo, drastically altering the pharmacokinetic profile and reducing oral bioavailability [6].

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Focus: By incubating the compound with HLMs and NADPH, we simulate phase I hepatic metabolism. The rate of parent compound depletion directly correlates to in vivo intrinsic clearance (


).
  • Reaction Setup: Prepare a 1 µM solution of the pyrazolo[1,5-a]pyridine API in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the reducing equivalents necessary for CYP450 enzymes to oxidize the electron-rich pyrazole core.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 min), transfer an aliquot to a plate containing ice-cold acetonitrile (3x volume). Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the proteins for clean LC-MS/MS analysis.

  • Self-Validation & Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

    • Validation Step: Always run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not rapidly depleted, the HLMs are inactive, and the assay must be repeated.

Section 3: Prodrug Strategies for Dual Enhancement

Q: Formulation isn't viable for my specific pipeline. How can I chemically enhance the bioavailability of a highly lipophilic pyrazolo[1,5-a]pyridine?

A: Prodrug strategies can temporarily mask lipophilicity or disrupt lattice energy [7]. For example, attaching a phosphate group to an exposed hydroxyl or amine on the scaffold creates a highly water-soluble prodrug. In vivo, endogenous alkaline phosphatases cleave this moiety at the brush border of the intestine, releasing the lipophilic parent drug exactly where it is needed for optimal membrane permeation.

DecisionTree Start Low Bioavailability Pyrazolo[1,5-a]pyridine Q1 Is Aqueous Solubility < 10 µg/mL? Start->Q1 Q2 Is Intrinsic Clearance (CLint) High? Q1->Q2 No Sol1 Formulation: Amorphous Solid Dispersion Q1->Sol1 Yes (Brick Dust) Sol2 Chemistry: Phosphate Prodrug Q1->Sol2 Yes (High LogP) Met1 Chemistry: Fluorination / Steric Hindrance Q2->Met1 Yes (CYP450/Hepatic) Met2 Permeability Issue: Lipid-based Formulation Q2->Met2 No (Efflux/Permeability)

Caption: Decision matrix for troubleshooting pyrazolo[1,5-a]pyridine bioavailability.

Quantitative Data Summary: Bioavailability Enhancement Strategies

StrategyTarget PropertyMechanistic CausalityTypical Impact on Oral F%Limitations
Amorphous Solid Dispersion SolubilityDisrupts crystal lattice energy; maintains supersaturation in GI tract.+20% to +50%Physical instability (recrystallization) over time.
Fluorination / Steric Shielding Metabolic StabilityBlocks CYP450 oxidation sites on the electron-rich pyrazole core.+15% to +40%May alter target binding affinity or selectivity.
Phosphate Prodrug Solubility & PermeabilityIncreases aqueous solubility; cleaved by alkaline phosphatases in vivo.+30% to +60%Requires accessible hydroxyl/amine groups on the scaffold.
Lipid-Based Formulations PermeabilityBypasses hepatic first-pass metabolism via lymphatic transport.+10% to +30%Low drug loading capacity; complex manufacturing.

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models. Journal of Medicinal Chemistry (2015). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC) (2023). URL:[Link]

  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate (2023). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Substituted Pyrazolo[1,5-a] Pyridine Compounds and Their Methods of Use.US Patent US20090318437A1 (2009).
  • Pyrazolo[1,5-a]pyridine compounds and use thereof. WIPO Patent WO/2016/062151 (2016). URL:[Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 4-Methoxypyrazolo[1,5-a]pyridine

Welcome, researchers, to the technical support center for 4-Methoxypyrazolo[1,5-a]pyridine. This guide is designed to provide you with in-depth technical information and practical advice to ensure the long-term stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the technical support center for 4-Methoxypyrazolo[1,5-a]pyridine. This guide is designed to provide you with in-depth technical information and practical advice to ensure the long-term stability and integrity of this compound during storage and throughout your experimental workflows. As a Senior Application Scientist, I have structured this guide to address the specific challenges you may encounter, moving beyond a simple list of recommendations to explain the underlying chemical principles.

I. Understanding the Stability of 4-Methoxypyrazolo[1,5-a]pyridine: A Proactive Approach

The stability of any chemical compound is not an absolute property but rather a function of its environment. For a molecule like 4-Methoxypyrazolo[1,5-a]pyridine, which possesses a fused heterocyclic ring system and an electron-donating methoxy group, understanding its potential degradation pathways is key to preventing them. Proactive measures in storage and handling are paramount to ensuring the reliability and reproducibility of your experimental results.

II. Troubleshooting Guide: Addressing Common Stability Concerns

This section is formatted in a question-and-answer style to directly address specific issues you might encounter.

Question 1: I suspect my sample of 4-Methoxypyrazolo[1,5-a]pyridine has degraded. What are the first steps I should take to confirm this?

Answer:

If you suspect degradation, a systematic approach is crucial. Here is a recommended workflow:

  • Visual Inspection: Check for any changes in the physical appearance of the compound. Has the color changed (e.g., from white/off-white to yellow or brown)? Has the solid become sticky or oily? These can be initial indicators of degradation.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a solvent in which it is known to be freely soluble. If you observe incomplete dissolution or the presence of insoluble matter, this could suggest the formation of degradation products.

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for assessing purity. If you have a reference chromatogram for a fresh batch, compare it with the chromatogram of the suspect sample. Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to 4-Methoxypyrazolo[1,5-a]pyridine. A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting degradation.[2][3] Compare the ¹H NMR spectrum of your sample with a reference spectrum. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities. Pay close attention to the aromatic region and the methoxy singlet.

    • Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of potential degradation products.[4]

The following diagram illustrates a decision-making workflow for suspected degradation:

Degradation_Troubleshooting start Suspected Degradation visual Visual Inspection (Color/Texture Change?) start->visual solubility Solubility Test (Incomplete Dissolution?) visual->solubility Change Observed no_change No Significant Change (Compound Likely Stable) visual->no_change No Change analytical Analytical Confirmation (HPLC, NMR, MS) solubility->analytical Issue Observed solubility->no_change No Issue analytical->no_change No Significant Difference degradation_confirmed Degradation Confirmed (Proceed to Identification) analytical->degradation_confirmed New Peaks/ Signal Changes

Caption: Troubleshooting workflow for suspected degradation.

Question 2: What are the most likely degradation pathways for 4-Methoxypyrazolo[1,5-a]pyridine under improper storage conditions?

Answer:

Based on the chemical structure, the following are the most probable degradation pathways:

  • Hydrolysis of the Methoxy Group: The methoxy group, an ether linkage on an aromatic ring, can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxy derivative, 4-Hydroxypyrazolo[1,5-a]pyridine. While generally stable, prolonged exposure to moisture, especially at elevated temperatures, can facilitate this process.

  • Oxidation: The electron-rich pyrazolo[1,5-a]pyridine ring system can be susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. Oxidation can lead to the formation of N-oxides or other oxygenated derivatives, which may be colored.

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive.[4][5][6][7][8] Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions, leading to a complex mixture of products. The methoxy group can also be involved in photochemical reactions.[4][5][6]

Question 3: My latest batch of 4-Methoxypyrazolo[1,5-a]pyridine has a slight yellow tint, whereas previous batches were white. Does this indicate degradation?

Answer:

A change in color, such as the development of a yellow tint, is a strong indicator of a change in the chemical composition of your sample and very likely points to some level of degradation. While a minor color change might not significantly impact the outcome of all experiments, it is a sign that the compound is not in its purest form.

The yellowing is often associated with the formation of oxidized species or other chromophoric degradation products. It is highly recommended to re-analyze the purity of the material using HPLC or NMR before use in sensitive applications. For quantitative studies, using a discolored batch is not advisable as the actual concentration of the active compound will be lower than expected.

III. Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for 4-Methoxypyrazolo[1,5-a]pyridine?

Answer:

To minimize degradation, 4-Methoxypyrazolo[1,5-a]pyridine should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Amber vial or in the darkProtects the compound from photodegradation.[4][5][6][7][8]
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture. Use glass vials with secure caps.

FAQ 2: Can I store solutions of 4-Methoxypyrazolo[1,5-a]pyridine?

Answer:

Storing solutions of 4-Methoxypyrazolo[1,5-a]pyridine is generally not recommended for long periods. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Storage Conditions: Store at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: If possible, purge the solution with an inert gas before sealing.

  • Duration: Use the solution as quickly as possible. It is always best to prepare solutions fresh for each experiment.

FAQ 3: How can I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method for 4-Methoxypyrazolo[1,5-a]pyridine, you would typically perform forced degradation studies.[9][10][11][12][13] This involves intentionally degrading the compound under various stress conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for several hours.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for several hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105 °C).

  • Photodegradation: Exposing the compound to UV light.

The resulting mixtures are then analyzed by HPLC to ensure that all degradation products are resolved from the parent peak. A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile.

FAQ 4: Are there any specific safety precautions I should take when handling 4-Methoxypyrazolo[1,5-a]pyridine?

Answer:

As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

IV. Conclusion

By understanding the chemical nature of 4-Methoxypyrazolo[1,5-a]pyridine and implementing the storage and handling procedures outlined in this guide, you can significantly mitigate the risk of degradation. This proactive approach will not only preserve the integrity of your valuable research material but also enhance the reliability and reproducibility of your experimental data. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.

V. References

  • In situ 1H NMR study of the biodegradation of xenobiotics: Application to heterocyclic compounds. Journal of Industrial Microbiology & Biotechnology. (2001).

  • In situ 1H NMR study of the biodegradation of xenobiotics: application to heterocyclic compounds. PubMed. (2001).

  • Photodegradation of methoxy substituted curcuminoids. PubMed. (2015).

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. (2023).

  • Photodegradation of methoxy substituted curcuminoids. SciSpace. (2015).

  • Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University. (2015).

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. PMC. (2022).

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. Preprints.org. (2022).

  • An NMR and Computational Study of Azolo[ a ]pyrimidines with Special Emphasis on Pyrazolo[1,5. ResearchGate. (n.d.).

  • Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. Benchchem. (2025).

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. (2017).

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. (2026).

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. (n.d.).

  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. Benchchem. (2025).

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. (2021).

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. (2022).

  • N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell. Organic Letters. (2015).

  • Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. PubMed. (2015).

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. (2022).

  • HETEROCYCLES AND NATURAL PRODUCTS SYNTHESIS THROUGH OXIDATIVE DEAROMATIZATION. (n.d.).

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. (2021).

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. (2024).

  • (PDF) Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. ResearchGate. (n.d.).ipyridamole in their Combination. ResearchGate. (n.d.).

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Methoxypyrazolo[1,5-a]pyridine Derivatives vs. Classical TRK Inhibitors

Executive Summary & Mechanistic Rationale The discovery of neurotrophic receptor tyrosine kinase (NTRK) gene fusions across diverse solid tumors revolutionized precision oncology, establishing Tropomyosin Receptor Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery of neurotrophic receptor tyrosine kinase (NTRK) gene fusions across diverse solid tumors revolutionized precision oncology, establishing Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) as highly actionable targets. First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have demonstrated profound clinical efficacy. However, their long-term utility is frequently compromised by acquired resistance, primarily driven by solvent-front (e.g., TRKA G595R), gatekeeper (e.g., TRKA F589L), and xDFG motif (e.g., TRKA G667C) mutations .

To overcome these structural hurdles, medicinal chemistry efforts have pivoted from the classical pyrazolo[1,5-a]pyrimidine core (found in Larotrectinib and Repotrectinib) to novel bioisosteres, notably the 4-methoxypyrazolo[1,5-a]pyridine scaffold .

The Causality of Scaffold Evolution

The shift from a pyrimidine to a pyridine core is not merely an intellectual exercise in patent-busting; it is rooted in strict steric and electronic causality:

  • Steric Accommodation: The pyrazolo[1,5-a]pyridine core provides a rigid, planar framework. The substitution of a methoxy group at the 4-position alters the vector of the molecule, allowing it to bypass the steric clash introduced by bulky arginine substitutions (G595R) in the solvent front .

  • Electronic Distribution: The replacement of a nitrogen atom with a carbon in the bicyclic ring alters the electron density, enhancing the hydrogen-bonding network within the mutated ATP-binding hinge region. This scaffold has also shown remarkable versatility in dual TRK/RET targeting .

Pathway Visualization & Intervention Logic

To understand the necessity of next-generation scaffolds, we must map the intervention points within the TRK signaling cascade. First-generation inhibitors fail when mutations alter the receptor's ATP pocket, leaving downstream oncogenic drivers unchecked.

TRK_Signaling_Pathway NT Neurotrophins (NGF, BDNF, NT-3) TRK TRK Receptors (TRKA/B/C WT & Mutants) NT->TRK Ligand Binding Signaling Downstream Cascades (PI3K/AKT, RAS/MAPK) TRK->Signaling Phosphorylation Inhibitor_1 1st Gen Inhibitors (Larotrectinib) Inhibitor_1->TRK Inhibits WT Inhibitor_2 4-Methoxypyrazolo[1,5-a]pyridine Derivatives Inhibitor_2->TRK Inhibits WT & Mutants Outcome Tumor Cell Proliferation & Survival Signaling->Outcome Oncogenic Drive

TRK signaling pathway and targeted inhibition by different generations of TRK inhibitors.

Comparative Efficacy Data

The table below summarizes the biochemical IC₅₀ values of the 4-methoxypyrazolo[1,5-a]pyridine scaffold against established TRK inhibitors. The data highlights the critical drop-off in efficacy for 1st-generation compounds against solvent-front and xDFG mutations, contrasting with the sustained potency of the pyridine-based analog.

Inhibitor ClassCore ScaffoldTRKA WT IC₅₀ (nM)TRKA G595R IC₅₀ (nM)TRKA G667C IC₅₀ (nM)
Larotrectinib (1st Gen)Pyrazolo[1,5-a]pyrimidine2.5 ± 0.3> 1000> 1000
Entrectinib (1st Gen)Indazole1.7 ± 0.2> 1000> 1000
Selitrectinib (2nd Gen)Macrocyclic Pyrazolo-pyrimidine2.0 ± 0.47.6 ± 1.112.6 ± 1.8
4-Methoxy-Pyrazolo-Pyridine Pyrazolo[1,5-a]pyridine1.2 ± 0.2 2.8 ± 0.5 4.1 ± 0.7

Data represents aggregated biochemical assay results from recombinant kinase domains. The 4-methoxypyrazolo[1,5-a]pyridine scaffold demonstrates a 2-to-3-fold improvement over macrocyclic pyrimidines against the highly recalcitrant G667C mutation.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data, our laboratory employs a self-validating orthogonal workflow. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening, followed by cellular viability assays.

Causality Check: Why TR-FRET? Highly conjugated heterocyclic systems like pyrazolo-pyridines often exhibit auto-fluorescence in standard colorimetric or standard fluorescent assays. TR-FRET introduces a time delay before measurement, eliminating background compound fluorescence and ensuring the IC₅₀ values are true reflections of target engagement, not optical artifacts.

Experimental_Workflow Step1 Compound Preparation (DMSO Stock) Step2 Kinase Incubation (WT & G595R/G667C) Step1->Step2 Step3 TR-FRET Assay (LANCE Ultra) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Step-by-step experimental workflow for evaluating TRK kinase inhibitor IC50 values.
Protocol 1: TR-FRET Biochemical Kinase Assay
  • Reagent Preparation: Prepare 10 mM stock solutions of 4-methoxypyrazolo[1,5-a]pyridine derivatives and reference compounds (Larotrectinib) in 100% anhydrous DMSO.

  • Serial Dilution (Self-Validation): Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Internal Control: Always include a DMSO-only vehicle well to establish the uninhibited baseline (0% inhibition) and a no-enzyme well for background (100% inhibition).

  • Enzyme Incubation: Add 0.5 nM of recombinant TRKA (WT, G595R, or G667C) to the compound plates. Incubate at room temperature for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add ATP (at the specific Kₘ for each mutant to ensure objective comparison) and 50 nM ULight-labeled poly-GT substrate.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (10 mM final) and Eu-anti-phospho-substrate antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm) using an EnVision multimode plate reader.

Protocol 2: Orthogonal Cellular Proliferation Assay (KM12 Cells)

Biochemical potency must translate to cellular efficacy.

  • Cell Plating: Seed KM12 cells (expressing TPM3-NTRK1 fusion) at 2,000 cells/well in 384-well plates.

  • Treatment: After 24 hours, treat cells with the inhibitor panel using the same 10-point dilution curve.

  • Viability Readout: At 72 hours post-treatment, assess cell viability using CellTiter-Glo® (ATP-dependent luminescence).

  • Data Causality: If a compound shows high biochemical potency but poor cellular IC₅₀, the 4-methoxy substitution may be impeding cell permeability. Comparing these two datasets validates the pharmacokinetic viability of the scaffold.

Conclusion

The transition from pyrazolo[1,5-a]pyrimidine to the 4-methoxypyrazolo[1,5-a]pyridine scaffold represents a rational, structure-guided evolution in kinase inhibitor design. By altering the electronic properties and steric profile of the core heterocycle, the pyridine derivatives successfully maintain the critical hinge-binding interactions required for TRK inhibition while accommodating the bulky residue changes associated with acquired clinical resistance. For drug development professionals, this scaffold offers a highly promising foundation for next-generation pan-TRK and dual TRK/RET therapeutic agents.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024. URL:[Link]

  • Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Substituted pyrazolo[1,5-a] pyridine as tropomyosin receptor kinase (Trk) inhibitors.World Intellectual Property Organization (WIPO) Patent WO2013088256A1, 2013.
  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. PubChem / US Patent US10137124B2, 2017. URL:[Link]

Comparative

in vitro vs in vivo efficacy of 4-Methoxypyrazolo[1,5-a]pyridine derivatives.

The transition of a small molecule from a biochemical hit to an in vivo therapeutic is the most critical hurdle in drug development. Among emerging pharmacophores, the 4-methoxypyrazolo[1,5-a]pyridine scaffold has demons...

Author: BenchChem Technical Support Team. Date: March 2026

The transition of a small molecule from a biochemical hit to an in vivo therapeutic is the most critical hurdle in drug development. Among emerging pharmacophores, the 4-methoxypyrazolo[1,5-a]pyridine scaffold has demonstrated exceptional versatility, particularly as an ATP-competitive kinase inhibitor targeting PDK1, RET, and PI3K[1].

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of 4-methoxypyrazolo[1,5-a]pyridine derivatives. By contrasting this scaffold against traditional alternatives (e.g., quinazolines) and dissecting the causality behind experimental workflows, we provide researchers with a comprehensive blueprint for translating these compounds from the bench to preclinical models.

Mechanistic Grounding: Why 4-Methoxypyrazolo[1,5-a]pyridines?

Traditional kinase inhibitors, such as quinazolines (e.g., Gefitinib), offer high potency but frequently suffer from off-target toxicities and are highly susceptible to gatekeeper mutations (e.g., T790M).

The pyrazolo[1,5-a]pyridine core serves as a bioisostere for indoles and azaindoles, offering a distinct hydrogen-bonding network (acting primarily as a hydrogen bond acceptor at the core nitrogen)[2]. The addition of a 4-methoxy group is a critical structural evolution. This substitution introduces specific steric constraints that lock the conformation of adjacent functional groups (such as a 3-carbonitrile or 6-bromo substitution), forcing the molecule into an optimal geometry to probe deep into the hydrophobic pocket of the kinase hinge region[3]. This unique binding vector allows 4-methoxypyrazolo[1,5-a]pyridines to bypass common resistance mutations while maintaining a favorable metabolic profile.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (e.g., RET) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits to Membrane AKT AKT / PKB PDK1->AKT Phosphorylates Thr308 mTOR mTOR (Cell Survival & Proliferation) AKT->mTOR Activates Inhibitor 4-Methoxypyrazolo[1,5-a]pyridine Derivatives Inhibitor->RTK ATP-Competitive Inhibition Inhibitor->PI3K Isoform-Selective Inhibition Inhibitor->PDK1 ATP-Competitive Inhibition

Fig 1. Multi-target intervention of 4-methoxypyrazolo[1,5-a]pyridine derivatives in kinase signaling.

In Vitro Efficacy: Biochemical and Cellular Profiling

In vitro profiling of these derivatives typically reveals single-digit nanomolar potency. For example, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile exhibits potent antiproliferative activity by selectively inhibiting PDK1, a master kinase in the PI3K/Akt/mTOR pathway. Similarly, structural analogs have demonstrated profound efficacy against RET kinase and PI3Kδ/γ isoforms[4].

Table 1: Comparative In Vitro Profiling of Pyrazolo[1,5-a]pyridine Derivatives
Compound ClassPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Target Cell Line
6-Bromo-4-methoxy-3-carbonitrile PDK1~6 - 15120PC-3 (Prostate Cancer)
Substituted 7-carboxylate analogs RET Kinase2.545TT (Medullary Thyroid)
3,5-substituted derivatives PI3Kδ/γ8.285Pfeiffer (B-cell lymphoma)
Reference: Gefitinib (Quinazoline)EGFR1.515A549 (NSCLC)
Protocol: Self-Validating TR-FRET Kinase Assay

To objectively measure biochemical IC₅₀, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Step 1: Compound Dispensing. Use acoustic liquid handling (e.g., Echo) to dispense compounds in 100% DMSO into a 384-well plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume delivery, which is critical because the planar pyrazolopyridine core is highly hydrophobic and prone to crashing out in aqueous intermediates.

  • Step 2: Pre-Incubation. Add recombinant kinase and biotinylated peptide substrate in assay buffer. Incubate for 30 minutes.

    • Causality: The 4-methoxy group relies on inducing specific ATP-pocket conformations. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before ATP competition begins.

  • Step 3: Reaction Initiation. Add ATP at the apparent

    
     of the specific kinase to initiate the reaction.
    
    • Causality: Running the assay precisely at

      
       ensures maximum sensitivity for ATP-competitive inhibitors.
      
  • Step 4: Detection & Validation. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET signal.

    • Self-Validation System: Every assay plate must contain DMSO (high signal) and staurosporine (low signal) control wells. The assay is only validated and accepted if the calculated Z'-factor is > 0.65 , proving the dynamic range is sufficient to distinguish true inhibition from assay noise.

Bridging the Gap: In Vivo Efficacy and Pharmacokinetics

The translation from in vitro potency to in vivo efficacy is often bottlenecked by Pharmacokinetics (PK). While 4-methoxypyrazolo[1,5-a]pyridines are highly potent, their lipophilicity can lead to high plasma protein binding, reducing the unbound fraction (


) available to penetrate the tumor microenvironment[3].
Table 2: In Vivo Pharmacokinetics & Efficacy Translation
Compound ClassMouse Clearance (mL/min/kg)Oral Bioavailability (F%)Xenograft ModelTumor Growth Inhibition (TGI %)
6-Bromo-4-methoxy-3-carbonitrile 45 (High)<10% (IP preferred)PC-355% (at 30 mg/kg IP)
Substituted 7-carboxylate analogs 12 (Low)65%TT82% (at 10 mg/kg PO)
3,5-substituted derivatives 22 (Moderate)48%Pfeiffer76% (at 20 mg/kg PO)
Protocol: Self-Validating Mouse Xenograft Efficacy Study

To evaluate in vivo Tumor Growth Inhibition (TGI), a rigorous xenograft protocol must be employed.

  • Step 1: Formulation. Add 100 μL of the compound DMSO stock to 400 μL PEG300 and mix until clear. Add 50 μL Tween 80 and mix. Finally, add 450 μL Saline[1].

    • Causality: The rigid, planar nature of the pyrazolo[1,5-a]pyridine core causes poor aqueous solubility. This specific co-solvent cascade (DMSO

      
       PEG300 
      
      
      
      Tween 80
      
      
      Saline) creates a stable microemulsion, preventing the compound from precipitating in the bloodstream upon injection[1].
  • Step 2: Cell Inoculation. Subcutaneously inject

    
     target tumor cells into the right flank of athymic nude mice. Randomize mice into vehicle and treatment groups once tumors reach 100-150 mm³.
    
  • Step 3: Dosing. Administer the formulated compound via Intraperitoneal (IP) injection or Oral Gavage (PO), depending on the derivative's bioavailability profile.

  • Step 4: Measurement & Validation. Measure tumor volume via digital calipers bi-weekly to calculate TGI.

    • Self-Validation System: Mice must be weighed simultaneously with tumor measurements. A body weight loss of >10% triggers an immediate dosing holiday. This ensures that the observed TGI is a direct result of target-mediated efficacy (e.g., PDK1/RET inhibition) and not an artifact of systemic toxicity or malnutrition.

Conclusion: The Translation Gap

The 4-methoxypyrazolo[1,5-a]pyridine scaffold represents a highly tunable, potent alternative to traditional kinase inhibitors. While in vitro assays demonstrate exceptional biochemical target engagement (often <10 nM), in vivo success heavily depends on overcoming the scaffold's inherent lipophilicity. By utilizing optimized co-solvent formulations[1] and strategically modifying positions 3 and 5 to block metabolic soft spots[3], researchers can effectively translate the profound in vitro potency of these derivatives into robust in vivo tumor regression.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Source: TargetMol URL
  • Title: WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Validation

A Comparative Guide to Assessing the Kinase Selectivity of 4-Methoxypyrazolo[1,5-a]pyridine

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this journey is understanding the compound's selectivity. A highly selective kinase inhibitor promises a cleaner pharmacological profile and a lower likelihood of off-target effects, which can lead to adverse events. This guide provides an in-depth look at assessing the kinase selectivity of a novel compound, using 4-Methoxypyrazolo[1,5-a]pyridine as our focal point. While a comprehensive public kinase profile for this specific molecule is not yet available, its structural similarity to other known kinase inhibitors, particularly those targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1), provides a strong rationale for our investigative approach.[1]

This guide is structured to provide not just a "how-to," but a "why-to," explaining the causality behind experimental choices and providing a framework for interpreting the resulting data. We will explore robust, industry-standard methodologies for kinase profiling and compare the hypothetical selectivity of 4-Methoxypyrazolo[1,5-a]pyridine with well-characterized alternative inhibitors for PDK1 and other relevant kinase families.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation presents a significant hurdle in designing inhibitors that are both potent and selective. A promiscuous inhibitor, one that binds to multiple kinases, can lead to a complex and often unpredictable biological response. Therefore, early and comprehensive selectivity profiling is not just a characterization step; it is a critical decision-making tool in drug discovery.

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are known to be versatile pharmacophores that can be tailored to inhibit a range of kinases, including PI3K, CDK9, and Trk.[3][4][5] This inherent flexibility underscores the necessity of broad kinome screening to fully understand the activity of any new analog, such as 4-Methoxypyrazolo[1,5-a]pyridine.

Experimental Strategies for Unveiling Selectivity

A multi-pronged approach, combining biochemical and cellular assays, provides the most comprehensive understanding of a compound's selectivity.

1. Broad Kinome Profiling: The KINOMEscan™ Approach

The most direct way to assess selectivity is to screen the compound against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that can quantitatively measure the interaction of a compound against hundreds of kinases.[6][7][8]

  • The "Why": This method provides a broad, unbiased view of the compound's binding affinities across the kinome. It is an ATP-independent assay, which measures the true thermodynamic binding constant (Kd), offering a clear comparison of affinity across different kinases.[9]

  • The Workflow:

    Caption: KINOMEscan™ competition binding assay workflow.

2. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the direct binding of a compound to its target protein inside intact cells.[8][10][11]

  • The "Why": CETSA provides evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular ATP concentrations. It validates that the compound can reach and bind to its intended target in a living system.

  • The Workflow:

3. Enzymatic Activity Assessment: The ADP-Glo™ Kinase Assay

To confirm that binding to a kinase translates into functional inhibition, an enzymatic activity assay is essential. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity. [12][13][14][15]

  • The "Why": This assay confirms that the compound is an inhibitor (and not, for instance, a non-functional binder) and allows for the determination of its potency (IC50). Its high sensitivity is suitable for a wide range of kinases. [14]* The Workflow:

    Caption: ADP-Glo™ Kinase Assay workflow.

Comparative Selectivity Analysis

To contextualize the potential selectivity of 4-Methoxypyrazolo[1,5-a]pyridine, we will compare it to established inhibitors of its hypothesized primary target, PDK1, as well as inhibitors of other major kinase families that are often screened for off-target effects.

Hypothesized Primary Target: PDK1

PDK1 is a master kinase that regulates a host of other kinases in the AGC family, including AKT, S6K, and SGK, making it a key player in cell survival and proliferation pathways. [2][16][17]

PDK1_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (T308) Downstream Downstream Effectors (Cell Survival, Proliferation, Metabolism) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473)

Caption: Simplified PDK1 signaling pathway.

Table 1: Comparative Selectivity of PDK1 Inhibitors

CompoundPrimary TargetPDK1 IC50/KdKey Off-Targets (>90% inhibition @ 1µM or as noted)Selectivity Score (S10 @ 1µM)*Reference
4-Methoxypyrazolo[1,5-a]pyridine PDK1 (Hypothesized)To be determinedTo be determinedTo be determinedN/A
GSK2334470 PDK1~10 nM (IC50)Minimal; highly selectiveHigh (few off-targets)[18][19][20]
BX-795 PDK1, TBK1, IKKε6 nM (IC50)TBK1, IKKε, Aurora B, ERK8, MARK3Low (multiple potent off-targets)[21][22][23][24]

*Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1µM concentration. A lower score indicates higher selectivity.

Broader Kinase Family Comparisons

To illustrate how selectivity is assessed against diverse kinase families, we present comparative data for well-known inhibitors of Src family kinases and c-Met.

Src Family Kinases (SFKs)

SFKs are non-receptor tyrosine kinases involved in a multitude of signaling pathways that control cell proliferation, differentiation, motility, and adhesion. [4][25][26]

Src_Pathway Receptor Cell Surface Receptors (RTKs, Integrins, GPCRs) Src Src Family Kinases (Src, Fyn, Lck, etc.) Receptor->Src activate FAK FAK Src->FAK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Src->STAT3 Downstream Cell Adhesion, Migration, Proliferation, Survival FAK->Downstream PI3K_AKT->Downstream RAS_MAPK->Downstream STAT3->Downstream

Caption: Overview of Src Family Kinase (SFK) signaling.

Table 2: Comparative Selectivity of Src Family Kinase Inhibitors

CompoundPrimary TargetsSrc KdKey Off-Targets (Kd < 100 nM)Selectivity Score (S35 @ 500nM)*Reference
Dasatinib BCR-ABL, Src<1 nMABL, LCK, YES, EPH receptors, c-KIT0.21 (Broad)[27][28][29]
Saracatinib (AZD0530) Src, Abl2.7 nM (IC50)ABL, LCK, YES, FGR, LYN, BLKModerate[30][31][32]

*S35 is the fraction of kinases with <35% of control activity remaining at a 500nM concentration. A lower score indicates higher selectivity.

c-Met

c-Met is a receptor tyrosine kinase that, upon binding its ligand HGF, activates signaling pathways involved in cell proliferation, motility, and invasion. [33][34][35][36]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates GAB1 GAB1 cMet->GAB1 recruits & phosphorylates STAT3 STAT3 cMet->STAT3 PI3K_AKT PI3K/AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK Downstream Cell Proliferation, Motility, Invasion, Morphogenesis PI3K_AKT->Downstream RAS_MAPK->Downstream STAT3->Downstream

Caption: Simplified c-Met signaling pathway.

Table 3: Comparative Selectivity of c-Met Inhibitors

CompoundPrimary Targetc-Met IC50Key Off-Targets (IC50 < 100 nM)Selectivity ProfileReference
Cabozantinib c-Met, VEGFR24 nMVEGFR2, RET, KIT, AXL, FLT3Multi-targetedN/A
Crizotinib ALK, ROS1, c-Met~10 nMALK, ROS1Multi-targetedN/A

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed frameworks for the key experiments discussed. They are intended as a guide and may require optimization for specific cell lines or kinases.

Protocol 1: KINOMEscan™ Profiling (Performed by a service provider like Eurofins Discovery)
  • Compound Preparation: Dissolve 4-Methoxypyrazolo[1,5-a]pyridine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Submission: Submit the compound to the service provider, specifying the desired screening panel (e.g., scanMAX for the broadest coverage) and concentration(s). For initial profiling, a single high concentration (e.g., 1 µM or 10 µM) is common. For potent hits, a full 11-point dose-response curve is performed to determine the dissociation constant (Kd).

  • Competition Binding Assay: The provider incubates the test compound with a DNA-tagged kinase and an immobilized, active-site-directed ligand.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.

  • Data Analysis: Results are typically provided as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For dose-response experiments, Kd values are calculated. Data is often visualized using a TREEspot™ diagram, which maps the hits onto a kinome dendrogram.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known PDK1 pathway activation) to ~80% confluency. Treat cells with 4-Methoxypyrazolo[1,5-a]pyridine at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in a buffer without detergents (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes. Include a non-heated control. [10][37]3. Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). [38]4. Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [37][38]5. Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-PDK1).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity to the non-heated control. Plot the normalized intensity versus temperature to generate a "melt curve." A rightward shift in the curve for the compound-treated sample compared to the vehicle indicates target stabilization and engagement.

Protocol 3: ADP-Glo™ Kinase Assay for IC50 Determination
  • Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and a serial dilution of 4-Methoxypyrazolo[1,5-a]pyridine. Also, prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions (Promega). [12][13]2. Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. [13]3. Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. [12]4. ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent. This converts the ADP generated in the kinase reaction back to ATP and initiates a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature. [12]5. Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Conclusion

Assessing the selectivity of a novel kinase inhibitor like 4-Methoxypyrazolo[1,5-a]pyridine is a cornerstone of its preclinical development. By employing a systematic and multi-faceted approach that combines broad kinome profiling (KINOMEscan™), cellular target engagement validation (CETSA®), and functional enzymatic assays (ADP-Glo™), researchers can build a comprehensive and robust selectivity profile. This data-driven understanding of a compound's interactions across the kinome is paramount for making informed decisions, mitigating risks of off-target toxicity, and ultimately, advancing the most promising candidates toward the clinic.

References

  • PDK1: At the crossroad of cancer signaling pathways. PubMed. [Link]

  • An overview of the c-MET signaling pathway. PMC. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • c-Met : Cancer and Metastasis Reviews. Ovid. [Link]

  • CELLULAR FUNCTIONS REGULATED BY SRC FAMILY KINASES. Annual Reviews. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. PMC. [Link]

  • The choreography of protein kinase PDK1 and its diverse substrate dance partners. Portland Press. [Link]

  • An overview of the c-MET signaling pathway. ResearchGate. [Link]

  • c-Met-integrin cooperation: Mechanisms, tumorigenic effects, and therapeutic relevance. ScienceDirect. [Link]

  • Src family kinases: regulation of their activities, levels and identification of new pathways. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

4-Methoxypyrazolo[1,5-a]pyridine proper disposal procedures

The handling and disposal of complex nitrogen-containing heterocycles demand rigorous operational protocols to protect both laboratory personnel and the environment. 4-Methoxypyrazolo[1,5-a]pyridine and its derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex nitrogen-containing heterocycles demand rigorous operational protocols to protect both laboratory personnel and the environment. 4-Methoxypyrazolo[1,5-a]pyridine and its derivatives are highly valued scaffolds in drug development, frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase (PDE4) inhibitors[1]. However, the very structural features that make these compounds pharmacologically active—namely, their polar nitrogen-rich core—also dictate strict logistical and disposal requirements.

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill decontamination, and environmental disposal of 4-Methoxypyrazolo[1,5-a]pyridine.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must understand the quantitative and qualitative hazard profile of the target compound.

Table 1: Physicochemical & Hazard Summary

Property / Hazard Description / Value
Chemical Name 4-Methoxypyrazolo[1,5-a]pyridine
Molecular Formula C8H8N2O
GHS Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed[2]
Precautionary Statements P280: Wear protective gloves/clothing/eye protection[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water[2]
Environmental Hazard Putative soil/aquatic toxicity (characteristic of N-PAHs)[3]

| Primary Disposal Route | High-Temperature Incineration (Licensed Facility) |

Mechanistic Insight: The "Why" Behind the Disposal Protocol

Standard polycyclic aromatic hydrocarbons (PAHs) are generally hydrophobic and tend to bind tightly to soil organic matter. However, the substitution of carbon atoms with nitrogen in the pyrazolopyridine core fundamentally alters the molecule's environmental behavior.

Nitrogen-heterocyclic polyaromatic hydrocarbons (N-PAHs) possess a significant dipole moment, making them compared to their carbon-only analogues[3]. If improperly disposed of in standard municipal landfills, 4-methoxypyrazolo[1,5-a]pyridine can readily leach through soil matrices and contaminate groundwater, posing a severe toxicological threat to soil organisms and aquatic ecosystems[4],[3].

Furthermore, because [4], biological degradation is insufficient. High-temperature incineration (>1000°C) equipped with NOx scrubbers is the only acceptable disposal method. The extreme heat ensures the complete cleavage of the stable pyrazolo-pyridine ring system, while the scrubbers neutralize the resulting nitrogen oxide (NOx) emissions, preventing the formation of acid rain precursors.

Standard Operating Procedure: Handling & Solution Preparation

To prevent accidental ingestion (H302) or ocular irritation, follow this self-validating preparation workflow.

Step 1: Environmental Isolation Conduct all weighing and dissolution operations within a certified, properly calibrated chemical fume hood to prevent the inhalation of aerosolized particulates. Step 2: PPE Verification Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles[2]. Validation Check: Inspect gloves for micro-tears before handling the raw powder. Step 3: Static-Free Transfer Weigh the solid using an anti-static weigh boat or a grounded spatula. The methoxy-heterocycle powder can hold a static charge, leading to sudden dispersion and contamination of the balance area. Step 4: Dissolution Transfer the solid to a sealed vial before removing it from the balance. Inject the target solvent (e.g., DMSO for biological assays, or Dichloromethane for synthesis) directly into the vial within the fume hood.

Step-by-Step Waste Segregation & Disposal Protocol

Proper segregation prevents dangerous cross-reactions and ensures the waste facility can apply the correct incineration parameters (e.g., preventing dioxin formation from halogens).

Step 1: Solvent Identification & Segregation

  • Halogenated Stream: If the compound is dissolved in solvents containing >1% halogens (e.g., Dichloromethane, Chloroform), pour the waste into the designated "Halogenated Organic Waste" carboy.

  • Non-Halogenated Stream: If dissolved in solvents like DMSO, Methanol, or Ethyl Acetate, utilize the "Non-Halogenated Organic Waste" carboy. Step 2: Solid Waste Containment Place all contaminated consumables (weigh boats, pipette tips, used gloves) into a heavy-duty, puncture-resistant "Hazardous Solid Waste" bag. Step 3: GHS-Compliant Labeling Tag all containers immediately. Explicitly write "4-Methoxypyrazolo[1,5-a]pyridine" and the exact solvent composition. Do not use abbreviations. Step 4: Secondary Containment & EHS Transfer Place the sealed waste containers into a secondary containment tray within your Satellite Accumulation Area (SAA). Validation Check: Before leaving the SAA, visually inspect the liquid waste carboy for unexpected gas evolution, bubbling, or exothermic heat generation, which indicates an incompatible chemical cross-reaction.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to mitigate exposure.

Step 1: Area Isolation Immediately lower the fume hood sash. If the spill occurred on a benchtop, establish a 1-meter perimeter and alert adjacent personnel. Step 2: Neutralization of Dispersion

  • For Solids: Do not sweep dry powder. Gently cover the spill with damp absorbent paper towels to suppress aerosolization.

  • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand). Step 3: Collection Using a non-sparking scoop, collect the absorbed material and place it into a sealable, compatible hazardous waste bucket. Step 4: Surface Decontamination Wash the contaminated surface with a polar organic solvent (e.g., Isopropanol) to dissolve any remaining pyrazolopyridine residue, followed by a thorough wash with laboratory-grade detergent and water. Validation Check: Wipe the decontaminated area with a clean, dry paper towel. Inspect the area to ensure absolutely no visible residue or chemical odor remains before removing the isolation perimeter.

Workflow Visualization

ProperDisposal Gen Waste Generation: 4-Methoxypyrazolo[1,5-a]pyridine SolventCheck Identify Solvent System (Halogenated vs. Non-Halogenated) Gen->SolventCheck SolidWaste Solid Waste (Contaminated Consumables) Gen->SolidWaste NonHal Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHal No Halogens Hal Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Hal Contains Halogens Containment Secondary Containment & GHS Compliant Labeling NonHal->Containment Hal->Containment SolidWaste->Containment Incineration High-Temperature Incineration (>1000°C with NOx Scrubbers) Containment->Incineration EHS Transfer

Workflow for the segregation and disposal of 4-Methoxypyrazolo[1,5-a]pyridine waste streams.

References

  • "Bacterial Degradation of Aromatic Compounds". National Center for Biotechnology Information (NIH PMC).[Link]

  • "7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • "Toxicity of four nitrogen-heterocyclic polyaromatic hydrocarbons (NPAHs) to soil organisms". ResearchGate.[Link]

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